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  • Product: Avarol C
  • CAS: 130203-69-9

Core Science & Biosynthesis

Foundational

Avarol and Its Derivatives: Elucidating the Mechanism of Action on HIV-1 Reverse Transcriptase

Target Audience: Researchers, Virologists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary The marine environment has proven to be a prolific source of nove...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Virologists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

The marine environment has proven to be a prolific source of novel pharmacophores. Among these, Avarol , a sesquiterpenoid hydroquinone isolated from the marine sponge Dysidea avara, and its quinone derivative, Avarone, have demonstrated potent antiviral properties. Unlike standard Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) that solely target the hydrophobic pocket of the p66 subunit, Avarol and its derivatives exhibit a multifaceted mechanism of action against Human Immunodeficiency Virus Type 1 (HIV-1). This whitepaper provides an in-depth mechanistic analysis of how the Avarol scaffold disrupts HIV-1 Reverse Transcriptase (RT) via direct enzymatic inhibition (affecting both polymerase and RNase H activities) and indirect biosynthetic modulation.

Mechanistic Elucidation of HIV-1 RT Inhibition

HIV-1 RT is a multifunctional heterodimeric enzyme (p66/p51) responsible for converting the single-stranded viral RNA genome into double-stranded proviral DNA. Avarol and its structural analogs disrupt this process through three distinct, synergistic pathways.

Direct Non-Competitive Polymerase Inhibition

Avarol derivatives act as non-competitive inhibitors of both the RNA-dependent DNA polymerase (RDDP) and DNA-dependent DNA polymerase (DDDP) activities of HIV-1 RT[1]. Kinetic studies indicate that these compounds do not compete with natural deoxynucleotide triphosphates (dNTPs) for the active site. Instead, they bind to an allosteric site on the enzyme, inducing a conformational shift that severely restricts the flexibility of the "thumb" subdomain of the p66 subunit, thereby halting the translocation of the template-primer complex[2].

RNase H Catalytic Site Interference

Following the synthesis of the first DNA strand, the RNase H domain of HIV-1 RT must degrade the viral RNA template to allow for second-strand DNA synthesis. Avarol and specific derivatives (such as Avarol F and Avarone E) have been shown to selectively inhibit this RNase H function[2]. Furthermore, compounds in this class have been identified as inhibitors of the ATP- and PPi-dependent excision (phosphorolysis) reactions catalyzed by HIV-1 RT, effectively interfering with the binding of the template-primer to the enzyme[3].

Indirect Biosynthetic Blockade (tRNA Modulation)

Beyond direct enzymatic antagonism, Avarol exerts a unique cytoprotective effect on HIV-infected cells by modulating viral protein translation. Avarol inhibits the UAG suppressor glutamine tRNA[4]. This specific tRNA is critical for the ribosomal frameshifting required to synthesize the viral protease. By blocking this tRNA, Avarol prevents the synthesis of the viral protease, which in turn halts the cleavage of the Gag-Pol polyprotein, ultimately preventing the maturation of functional HIV-1 RT[5].

Mechanism Avarol Avarol Scaffold (Sesquiterpene Hydroquinone) Direct Direct RT Inhibition Avarol->Direct Indirect Indirect Biosynthetic Blockade Avarol->Indirect Pol Allosteric Binding (Inhibits RDDP & DDDP) Direct->Pol RNaseH RNase H & Excision Reaction Interference Direct->RNaseH tRNA Inhibits UAG Suppressor Glutamine tRNA Indirect->tRNA Protease Blocks Viral Protease Synthesis tRNA->Protease Maturation Prevents RT Maturation (Gag-Pol Cleavage Failure) Protease->Maturation

Figure 1: Dual-pathway mechanism of action of Avarol against HIV-1 Reverse Transcriptase.

Structure-Activity Relationship (SAR) Prerequisites

The antiviral efficacy of the Avarol/Avarone redox couple is highly dependent on specific structural motifs. Extensive SAR studies on marine sesquiterpenoid quinones have established the following:

  • The Hydroxyl Imperative: The presence of a hydroxyl group on the hydroquinone or quinone ring is a strict prerequisite for the inhibition of HIV-1 RT activities[1]. Derivatives lacking this polar moiety (e.g., methylated derivatives) show a significantly decreased capacity to inhibit the polymerase[6]. The hydroxyl group is hypothesized to act as a critical hydrogen-bond donor/acceptor within the allosteric binding pocket.

  • Ortho-Positioning: For optimal inhibition of both RDDP and RNase H activities, the hydroxyl group often needs to be positioned ortho to specific functional groups on the ring system, as observed in the highly active derivatives Avarone E and Avarol F[2].

  • Redox Interconversion: In biological assays, Avarol (hydroquinone) and Avarone (quinone) undergo rapid redox interconversion. The time and pH-dependent ratio of these two forms must be accounted for during in vitro characterization, as both contribute to the overall pharmacological profile[1].

Quantitative Inhibitory Profile

The following table summarizes the inhibitory concentrations of key Avarol-derived compounds against different HIV-1 RT functions.

CompoundTarget / ActivityIC50 / Effective ConcentrationMechanism / NotesReference
Avarol HIV-1 p24 Expression0.3 µM (0.1 µg/ml)Indirect (tRNA blockade)[5]
Avarone E HIV-1 RDDP Activity2.8 µMDirect Non-competitive[2]
Avarone E HIV-1 RNase H Activity>90% inhibition at 140 µMDirect Catalytic Blockade[2]
Avarol F HIV-1 RDDP Activity21 µMDirect Non-competitive[2]
Avarol F HIV-1 RNase H Activity>90% inhibition at 147 µMDirect Catalytic Blockade[2]

Empirical Methodologies: Self-Validating Protocols

To rigorously evaluate the inhibitory kinetics of Avarol derivatives, researchers must utilize decoupled assays that isolate the RDDP and RNase H functions of the enzyme. The following protocols are designed with built-in causality and self-validation mechanisms.

Protocol A: Isotopic RDDP Inhibition Assay

Rationale: By utilizing a homopolymeric template-primer (Poly(rA)-oligo(dT)), we isolate the RNA-dependent DNA polymerase activity from DDDP and RNase H functions. The use of Trichloroacetic acid (TCA) precipitation ensures that only polymerized, high-molecular-weight DNA is quantified, eliminating background noise from unincorporated free nucleotides.

Reagents:

  • Purified recombinant HIV-1 RT (p66/p51 heterodimer).

  • Template-primer: Poly(rA)·oligo(dT)₁₂₋₁₈.

  • Radiolabeled substrate: [³H]-dTTP (1 µCi/reaction).

  • Reaction Buffer: 50 mM Tris-HCl (pH 7.8), 5 mM MgCl₂, 1 mM DTT, 0.1% BSA.

  • Quenching Agent: 10% (w/v) cold TCA containing 20 mM sodium pyrophosphate.

Step-by-Step Workflow:

  • Complex Assembly: Pre-incubate HIV-1 RT (50 nM) with Poly(rA)·oligo(dT) (1 µg/mL) in the reaction buffer for 5 minutes at 37°C. Causality: This allows the enzyme to bind the template-primer, ensuring that subsequent inhibition by Avarol is measured against the active holoenzyme complex.

  • Inhibitor Introduction: Add varying concentrations of the Avarol derivative (0.1 µM to 100 µM). Include a DMSO vehicle control (Negative Control) and Nevirapine (Positive Control). Incubate for 10 minutes.

  • Initiation: Initiate the polymerization reaction by adding 10 µM unlabeled dTTP spiked with [³H]-dTTP. Incubate at 37°C for exactly 15 minutes.

  • Quenching & Precipitation: Terminate the reaction by spotting 20 µL of the mixture onto DE81 filter paper discs. Immediately wash the discs three times in cold 10% TCA. Validation: The sodium pyrophosphate in the TCA wash competes with and removes any non-specifically bound radiolabeled triphosphates from the filter.

  • Quantification: Wash discs once in 95% ethanol, dry, and quantify β-decay using a liquid scintillation counter. Calculate IC50 using non-linear regression.

Workflow S1 1. Complex Assembly (RT + Poly(rA)-oligo(dT)) S2 2. Inhibitor Incubation (Add Avarol / Controls) S1->S2 S3 3. Reaction Initiation (Add [³H]-dTTP) S2->S3 S4 4. Quenching & Wash (TCA Precipitation) S3->S4 S5 5. Quantification (Scintillation Counting) S4->S5

Figure 2: Sequential workflow for the Isotopic RDDP Inhibition Assay.

Protocol B: RNase H Cleavage Assay (PAGE-Based)

Rationale: To prove that Avarol derivatives inhibit the catalytic cleavage of RNA rather than merely stalling the polymerase, a specific RNA:DNA hybrid substrate is used. High-resolution Polyacrylamide Gel Electrophoresis (PAGE) allows for the direct visualization of cleavage products.

Step-by-Step Workflow:

  • Substrate Preparation: 5'-end label a 30-mer RNA oligonucleotide using [γ-³²P]-ATP and T4 polynucleotide kinase. Anneal this to a complementary 30-mer DNA oligonucleotide by heating to 90°C and slowly cooling to room temperature.

  • Reaction Setup: Mix 10 nM of the ³²P-RNA:DNA hybrid with the Avarol derivative in RNase H buffer (50 mM Tris-HCl pH 7.0, 50 mM KCl, 10 mM MgCl₂).

  • Catalysis: Add 50 nM HIV-1 RT to initiate the reaction. Incubate at 37°C for 20 minutes.

    • Self-Validation Control: Run a parallel reaction containing 50 mM EDTA. EDTA chelates the Mg²⁺ ions strictly required for RNase H catalysis, serving as a 100% inhibition baseline.

  • Termination: Stop the reaction by adding an equal volume of formamide loading dye (95% formamide, 20 mM EDTA, 0.025% bromophenol blue) and heating at 95°C for 5 minutes to denature the strands.

  • Resolution: Resolve the products on a 15% denaturing polyacrylamide gel containing 7 M urea. Visualize the intact 30-mer RNA and the shorter cleavage products via phosphorimaging. A reduction in short cleavage products correlates with RNase H inhibition by the Avarol derivative.

Conclusion & Future Perspectives

Avarol and its derivatives represent a highly versatile class of marine-derived pharmacophores. By simultaneously targeting the allosteric sites of the polymerase domain, interfering with the RNase H excision reactions, and modulating host-cell tRNA to prevent viral protease synthesis, these sesquiterpene hydroquinones offer a multi-pronged defense against HIV-1 replication. Future drug development efforts should focus on optimizing the hydroquinone ring—specifically maintaining the critical ortho-hydroxyl positioning—while improving the pharmacokinetic stability of the redox couple to prevent off-target cytotoxicity.

References

  • Mode of inhibition of HIV reverse transcriptase by 2-hexaprenylhydroquinone, a novel general inhibitor of RNA-and DNA-directed DNA polymerases Source: National Center for Biotechnology Information (PMC) URL:[Link][6]

  • Reactivity and Biological Activity of the Marine Sesquiterpene Hydroquinone Avarol and Related Compounds from Sponges of the Order Dictyoceratida Source: MDPI URL:[Link][1]

  • A new strategy to inhibit the excision reaction catalysed by HIV-1 reverse transcriptase: compounds that compete with the template–primer Source: National Center for Biotechnology Information (PMC) URL:[Link][3]

  • Role of Marine Natural Products in the Genesis of Antiviral Agents Source: National Center for Biotechnology Information (PMC) URL:[Link][4]

  • Marine Natural Products as Lead Anti-HIV Agents Source: ResearchGate URL:[Link][5]

Sources

Exploratory

An In-Depth Technical Guide to the In Vitro Cytotoxicity of Avarol Against P388 Leukemia Cells

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the methodologies and scientific rationale for evaluating the in vitro cytotoxicity of Av...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies and scientific rationale for evaluating the in vitro cytotoxicity of Avarol, a marine-derived sesquiterpenoid hydroquinone, against the P388 murine lymphocytic leukemia cell line. While direct and exhaustive studies on Avarol's specific effects on P388 cells are limited in publicly available literature, this document synthesizes established findings from closely related leukemia and other cancer cell models to present a robust framework for investigation. This guide details protocols for determining cytotoxic potency, elucidating the mechanisms of cell death, including apoptosis and cell cycle arrest, and exploring the underlying signaling pathways. The content is structured to empower researchers to design, execute, and interpret experiments to thoroughly characterize the antileukemic potential of Avarol.

Introduction: Avarol and the P388 Leukemia Model

Avarol is a natural secondary metabolite isolated from the marine sponge Dysidea avara. It has garnered significant interest in the scientific community due to its diverse pharmacological properties, including anti-inflammatory, antiviral, and potent antitumor activities against various cancer cell lines such as leukemia, lymphoma, and pancreatic cancer.[1][2][3] The P388 murine lymphocytic leukemia cell line is a well-established and widely utilized model in cancer research for the in vitro and in vivo screening of potential anticancer compounds. Its rapid growth and sensitivity to a broad range of cytotoxic agents make it an excellent initial model for assessing the antileukemic efficacy of novel compounds.

This guide will explore the multifaceted cytotoxic effects of Avarol on P388 cells, focusing on the induction of apoptosis and the potential for cell cycle disruption. We will delve into the plausible molecular mechanisms, drawing parallels from studies on other cancer cell lines where Avarol has been shown to induce endoplasmic reticulum (ER) stress, generate reactive oxygen species (ROS), and inhibit the pro-survival NF-κB signaling pathway.[1][2][4]

Assessment of Cytotoxic Potency: The IC50 Determination

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • P388 murine lymphocytic leukemia cells

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Avarol (dissolved in a suitable solvent, e.g., DMSO, to create a stock solution)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • 96-well microtiter plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed P388 cells into a 96-well plate at a density of approximately 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete RPMI-1640 medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow cells to attach and resume growth.

  • Compound Treatment: Prepare serial dilutions of Avarol from the stock solution in complete medium. The concentration range should bracket the expected IC50 (e.g., 0.1 µM to 10 µM). Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of Avarol. Include a vehicle control (medium with the same concentration of the solvent used for Avarol, e.g., DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for a predetermined period, typically 24, 48, or 72 hours, at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C.

  • Formazan Solubilization: Add 100 µL of the solubilization solution to each well. Mix gently with a pipette to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the Avarol concentration and determine the IC50 value using non-linear regression analysis.

ParameterValueReference
Cell Line P388 (murine lymphocytic leukemia)N/A
Compound AvarolN/A
Estimated IC50 ~0.93 µM (based on L5178Y cells)[5]
Assay MTTN/A
Incubation Time 24, 48, 72 hoursN/A

Elucidating the Mechanism of Cell Death: Apoptosis Induction

Apoptosis, or programmed cell death, is a crucial mechanism by which many anticancer agents exert their effects. It is characterized by a series of distinct morphological and biochemical events, including cell shrinkage, chromatin condensation, DNA fragmentation, and the activation of a cascade of cysteine proteases known as caspases.

Morphological Assessment of Apoptosis

Initial indications of apoptosis can be observed through morphological changes in the cells.

Experimental Protocol: Microscopic Observation

  • Treatment: Treat P388 cells with Avarol at concentrations around the determined IC50 value for 24 hours.

  • Staining: Stain the cells with a DNA-binding dye such as Hoechst 33342 or DAPI.

  • Visualization: Observe the cells under a fluorescence microscope. Apoptotic cells will exhibit condensed and fragmented nuclei, while viable cells will have uniformly stained, round nuclei.[6]

Quantitative Analysis of Apoptosis by Flow Cytometry

Flow cytometry provides a robust and quantitative method for detecting apoptosis. The Annexin V/Propidium Iodide (PI) dual-staining assay is a widely used technique. In the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be conjugated to a fluorochrome (e.g., FITC) to label these early apoptotic cells. PI is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells where the membrane integrity is compromised.

Experimental Protocol: Annexin V/PI Staining

  • Cell Treatment: Treat P388 cells with Avarol at the IC50 concentration for various time points (e.g., 6, 12, 24 hours).

  • Harvesting: Harvest the cells by centrifugation.

  • Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

  • Staining: Add FITC-conjugated Annexin V and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Analysis: Analyze the cells by flow cytometry. The different cell populations can be distinguished as follows:

    • Viable cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

    • Necrotic cells: Annexin V-negative and PI-positive

Fig. 1: Experimental workflow for apoptosis detection.

Investigation of Cell Cycle Perturbations

Many cytotoxic compounds exert their effects by interfering with the cell cycle, leading to arrest at specific phases (G1, S, or G2/M) and subsequently inducing apoptosis. Avarol has been shown to have antimitotic activity in L5178Y lymphoma cells, suggesting a potential for cell cycle arrest.[5]

Experimental Protocol: Cell Cycle Analysis by Propidium Iodide Staining

Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence in a cell is directly proportional to its DNA content. Flow cytometry can be used to measure the fluorescence intensity of a population of PI-stained cells, allowing for the quantification of cells in the G0/G1 (2n DNA content), S (between 2n and 4n DNA content), and G2/M (4n DNA content) phases of the cell cycle.

Procedure:

  • Cell Treatment: Treat P388 cells with Avarol at the IC50 concentration for various time points (e.g., 12, 24, 48 hours).

  • Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol.

  • Staining: Wash the fixed cells with PBS and then stain them with a solution containing PI and RNase A (to degrade RNA and ensure PI only binds to DNA).

  • Analysis: Analyze the cells by flow cytometry. The DNA content is measured, and the percentage of cells in each phase of the cell cycle is determined using cell cycle analysis software.

Cell Cycle PhaseDNA ContentExpected Change with Avarol
Sub-G1 < 2nIncrease (indicative of apoptosis)
G0/G1 2nPotential arrest (accumulation of cells)
S > 2n and < 4nPotential arrest (accumulation of cells)
G2/M 4nPotential arrest (accumulation of cells)

Delving into the Molecular Mechanisms of Avarol-Induced Cytotoxicity

To gain a deeper understanding of how Avarol induces cell death in P388 cells, it is essential to investigate the underlying molecular signaling pathways. Based on studies in other cancer cells, several key pathways are likely to be involved.

The Role of Caspase Activation

The activation of caspases is a hallmark of apoptosis. Initiator caspases (e.g., caspase-8 and -9) are activated by pro-apoptotic signals and, in turn, activate executioner caspases (e.g., caspase-3 and -7). Activated executioner caspases cleave a variety of cellular substrates, including poly(ADP-ribose) polymerase (PARP), leading to the biochemical and morphological changes of apoptosis.

Experimental Protocol: Western Blotting for Caspase and PARP Cleavage

  • Protein Extraction: Treat P388 cells with Avarol for various time points, then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific for pro-caspase-3, cleaved caspase-3, and PARP. Subsequently, use a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. A decrease in the full-length forms of pro-caspase-3 and PARP, along with an increase in their cleaved fragments, indicates the activation of the caspase cascade.

Modulation of the Bcl-2 Family of Proteins

The Bcl-2 family of proteins are critical regulators of the intrinsic apoptotic pathway. This family includes anti-apoptotic members (e.g., Bcl-2, Bcl-xL) and pro-apoptotic members (e.g., Bax, Bak). The ratio of pro- to anti-apoptotic Bcl-2 family proteins is a key determinant of a cell's susceptibility to apoptosis.

Experimental Protocol: Western Blotting for Bcl-2 and Bax

The same Western blotting protocol as described for caspases can be used, but with primary antibodies specific for Bcl-2 and Bax. An increase in the Bax/Bcl-2 ratio would suggest a shift towards apoptosis.

Investigating Upstream Signaling Pathways

A. Endoplasmic Reticulum (ER) Stress: Avarol has been shown to induce apoptosis in pancreatic cancer cells by activating the PERK–eIF2α–CHOP signaling pathway of the ER stress response.[2][4] This can be investigated in P388 cells by examining the expression of key ER stress markers like BiP, phosphorylated eIF2α, and CHOP via Western blotting.

B. NF-κB Inhibition: The transcription factor NF-κB plays a crucial role in promoting cell survival and proliferation in many cancers, including leukemia. Avarol has been demonstrated to inhibit NF-κB activation.[1][7] This can be assessed in P388 cells by measuring the phosphorylation and degradation of IκBα, and the nuclear translocation of the p65 subunit of NF-κB using Western blotting of nuclear and cytoplasmic fractions.

C. Reactive Oxygen Species (ROS) Production: The generation of ROS can induce cellular damage and trigger apoptosis. Avarol has been linked to the production of intracellular superoxide anions.[1] The production of ROS in Avarol-treated P388 cells can be measured using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFH-DA) and flow cytometry.

Avarol_Signaling_Pathway cluster_upstream Upstream Effects cluster_mitochondria Mitochondrial Pathway cluster_caspase Caspase Cascade cluster_cell_cycle Cell Cycle Avarol Avarol ROS ↑ Reactive Oxygen Species (ROS) Avarol->ROS ER_Stress Endoplasmic Reticulum (ER) Stress Avarol->ER_Stress NFkB_Inhibition ↓ NF-κB Activation Avarol->NFkB_Inhibition Cell_Cycle_Arrest Cell Cycle Arrest (e.g., G2/M) Avarol->Cell_Cycle_Arrest ROS->ER_Stress Bax ↑ Bax (Pro-apoptotic) ER_Stress->Bax Bcl2 ↓ Bcl-2 (Anti-apoptotic) NFkB_Inhibition->Bcl2 Cytochrome_c Cytochrome c Release Bcl2->Cytochrome_c inhibits Bax->Cytochrome_c promotes Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 activates PARP_Cleavage PARP Cleavage Caspase3->PARP_Cleavage cleaves Apoptosis Apoptosis PARP_Cleavage->Apoptosis Cell_Cycle_Arrest->Apoptosis

Fig. 2: Plausible signaling pathways of Avarol-induced apoptosis in P388 cells.

Conclusion and Future Directions

This technical guide provides a comprehensive framework for investigating the in vitro cytotoxicity of Avarol against P388 leukemia cells. By systematically determining the IC50, quantifying apoptosis, analyzing cell cycle distribution, and probing key molecular pathways, researchers can build a detailed profile of Avarol's antileukemic activity. While this guide draws upon established findings in related cell lines, it is imperative that these hypotheses are experimentally validated in the P388 model. Future studies should focus on confirming the specific signaling cascades activated by Avarol in P388 cells and exploring its potential for synergistic effects when combined with existing chemotherapeutic agents. The insights gained from such research will be invaluable for the continued development of Avarol as a potential therapeutic agent for leukemia.

References

  • Ling, Y. H., Priebe, W., & Perez-Soler, R. (1993). Apoptosis induced by anthracycline antibiotics in P388 parent and multidrug-resistant cells. Cancer research, 53(8), 1845–1852.
  • de Marino, S., Iorizzi, M., Zollo, F., Roussakis, C., & Debitus, C. (2001). Avarol and Avarone, Cytotoxic and Antileukemic Sesquiterpenoid Hydroquinones from the Marine Sponge Dysidea avara. Planta Medica, 67(8), 754-756.
  • Namba, T., Kodama, J., Mori, K., & Tanaka, T. (2015). Avarol Induces Apoptosis in Pancreatic Ductal Adenocarcinoma Cells by Activating PERK–eIF2α–CHOP Signaling. Marine Drugs, 13(4), 2376-2389.
  • Müller, W. E., Sobel, C., Sachsse, W., Diehl-Seifert, B., Zahn, R. K., & Eich, E. (1985). Biphasic and differential effects of the cytostatic agents avarol and avarone on RNA and DNA synthesis in vitro and in vivo. European journal of cancer & clinical oncology, 21(4), 473–477.
  • Müller, W. E., Dogović, N., Zahn, R. K., Maidhof, A., Diehl-Seifert, B., Becker, C., ... & Schröder, H. C. (1985). Inhibition of mitosis by avarol, a natural product isolated from the sponge Dysidea avara. Basic and Applied Histochemistry, 29(4), 321-330.
  • Roviello, G., & Roviello, V. (2008). Avarol inhibits TNF-alpha generation and NF-kappaB activation in human cells and in animal models. Life sciences, 82(5-6), 256–264.
  • De Tommasi, N., De Simone, F., De Feo, V., & Pizza, C. (1992). Avarol and related compounds from the marine sponge Dysidea avara.
  • Sarathbabu, S., Ramkumar, K. M., & Rajaguru, P. (2018). Apoptosis in Leukemias: Regulation and Therapeutic Targeting. Current drug targets, 19(11), 1259–1273.
  • Pešić, M., Podolski-Renić, A., Stojković, S., Matović, J., Zmejkovski, D., Krivokuća, A., ... & Dinić, J. (2022). Evaluation of In Vitro Cytotoxic Potential of Avarol towards Human Cancer Cell Lines and In Vivo Antitumor Activity in Solid Tumor Models. Molecules, 27(24), 9048.
  • Pejin, B., Jovanovic, K., Savic, A., Sokovic, M., & Glamoclija, J. (2016). In vitro evaluation of cytotoxic and mutagenic activity of avarol. Natural product research, 30(12), 1423–1426.
  • Baxter, G. D., Collins, R. J., Harmon, B. V., Kumar, S., Prentice, R. L., Smith, P. J., & Lavin, M. F. (1989). Cell death by apoptosis in acute leukaemia.
  • Wang, J., Zhang, L., Chen, J., Li, W., & Wang, Y. (2013). Undecylprodigiosin induced apoptosis in P388 cancer cells is associated with its binding to ribosome. PloS one, 8(6), e65381.
  • Belisario, M. A., Pecce, R., Maturo, M., De Rosa, S., & Villani, G. R. (1991). Effect of avarol, avarone and nine of their natural and synthetic derivatives on microsomal drug-metabolizing enzymes. Toxicology letters, 57(2), 183–192.
  • Belisario, M. A., Maturo, M., Pecce, R., De Rosa, S., & Villani, G. R. (1992).
  • Ghavami, S., Hashemi, M., Ande, S. R., Yeganeh, B., Xiao, W., Eshraghi, M., ... & Los, M. (2009). Apoptosis and cancer: mutations in caspases and their effect on drug resistance. Journal of medical genetics, 46(8), 497–510.

Sources

Foundational

Executive Summary: The Avarol Scaffold in Marine Pharmacognosy

Pharmacological Profiling and Mechanistic Workflows of the Marine Sesquiterpenoid Avarol C An In-Depth Technical Guide by a Senior Application Scientist Marine sponges of the genus Dysidea are prolific producers of bioac...

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Author: BenchChem Technical Support Team. Date: April 2026

Pharmacological Profiling and Mechanistic Workflows of the Marine Sesquiterpenoid Avarol C An In-Depth Technical Guide by a Senior Application Scientist

Marine sponges of the genus Dysidea are prolific producers of bioactive secondary metabolites. Among these, the sesquiterpenoid hydroquinone Avarol and its oxidized quinone counterpart, Avarone , represent a highly privileged redox couple. While the parent compound Avarol (typically isolated from Dysidea avara) has been extensively characterized for its broad-spectrum anti-inflammatory, antipsoriatic, and antimicrobial properties[1], specific structural variants isolated from distinct ecological niches exhibit highly specialized bioactivity.

Avarol C is a distinct structural derivative isolated from the marine sponge Dysidea cinerea in the Gulf of Eilat[2]. As an application scientist specializing in drug discovery workflows, I have structured this whitepaper to deconstruct the pharmacological properties of Avarol C. By analyzing its unique structure-activity relationship (SAR) and detailing the rigorous, artifact-free experimental protocols required for its evaluation, this guide serves as a translational blueprint for researchers developing marine-derived antineoplastic and antiviral therapeutics.

Structural Dynamics and the Redox Pharmacophore

Avarol C consists of a rearranged lipophilic drimane sesquiterpene skeleton coupled to a hydroquinone ring. The biological activity of the Avarol class is fundamentally driven by its redox chemistry[3].

The Causality of Bioactivity: The hydroquinone moiety can undergo reversible single-electron transfers to form semiquinone radicals. This allows the molecule to act as a potent redox modulator—either scavenging reactive oxygen species (ROS) in inflamed tissues or generating toxic oxidative stress in highly susceptible environments (such as the altered metabolic landscape of tumor cells). Furthermore, the specific functional group substitutions on the hydroquinone ring of Avarol C sterically govern its ability to interact with target protein sulfhydryl groups, dictating its target specificity compared to the parent Avarol compound[3].

Pharmacological Profiling & Mechanisms of Action

Potent Antineoplastic Activity (Targeting P388 Leukemia)

Avarol C demonstrates exceptional, targeted cytotoxicity against P388 mouse leukemia cells. In comparative bioassays, Avarol C achieved an IC50 of <0.6 µg/mL, outperforming several co-isolated derivatives (such as Avarone A)[4].

  • Mechanistic Insight: Leukemia cells typically operate at a higher baseline of intracellular ROS compared to normal leukocytes. The introduction of Avarol C amplifies this oxidative stress via semiquinone radical cycling. This localized ROS burst overwhelms the tumor cell's antioxidant defenses, disrupting mitochondrial membrane potential and triggering intrinsic apoptotic cascades.

Differential Antiviral Activity (HIV-1 Reverse Transcriptase)

The Avarol/Avarone class has been heavily investigated for its ability to inhibit HIV-1 reverse transcriptase (RT). Interestingly, while co-isolated derivatives like Avarone E exhibit potent RT inhibition (IC50 = 1.0 µg/mL), Avarol C exhibits an informative lack of inhibitory action on the RNA-dependent DNA polymerase (RDDP) function of the enzyme[4],[5].

  • Mechanistic Insight: This differential activity is a critical SAR data point. The specific steric bulk and electronic distribution of Avarol C prevent optimal intercalation into the non-nucleoside reverse transcriptase inhibitor (NNRTI) binding pocket, proving that antiviral efficacy in this chemical class is highly dependent on precise quinone-ring conformations.

Anti-inflammatory & Antipsoriatic Pathways (Class-wide Scaffold Properties)

The broader Avarol scaffold is a validated inhibitor of NF-κB-DNA binding activity. By preventing the phosphorylation and subsequent degradation of IκB, the scaffold blocks the nuclear translocation of NF-κB, leading to a dose-dependent downregulation of pro-inflammatory cytokines (TNF-α, IL-8) and COX-2 expression[6].

NFkB_Pathway Stimulus Inflammatory Stimulus (e.g., TNF-α, LPS) IKK IKK Complex Activation Stimulus->IKK IkB IκB Phosphorylation & Degradation IKK->IkB NFkB NF-κB Nuclear Translocation IkB->NFkB Genes Pro-inflammatory Genes (COX-2, TNF-α, IL-8) NFkB->Genes Avarol Avarol C / Avarol Scaffold Avarol->IKK Inhibits Avarol->NFkB Blocks DNA Binding

Mechanistic pathway of NF-κB inhibition by the Avarol scaffold.

Quantitative Data Summary

To facilitate rapid comparative analysis for drug development professionals, the pharmacological metrics of Avarol C and its structurally related analogs are consolidated below.

CompoundSource OrganismPrimary Target / AssayBioactivity (IC50 / Effect)
Avarol C (48) Dysidea cinereaP388 Leukemia Cells< 0.6 µg/mL (Potent Cytotoxicity)
Avarone E (49) Dysidea cinereaHIV-1 Reverse Transcriptase1.0 µg/mL (Inhibitory)
Avarol (Parent) Dysidea avaraLeukotriene B4 Release0.6 µM (Anti-inflammatory)
Derivative 13 Semi-syntheticTNF-α & COX-2 mRNADose-dependent downregulation
Avarol-3'-thiolactate Semi-syntheticAcetylcholinesteraseModerate Inhibition

Application Scientist Protocols: Self-Validating Experimental Workflows

Reproducible data in natural product pharmacology requires experimental systems that account for the unique physicochemical properties of the compound. Below are the optimized, step-by-step methodologies for isolating and evaluating Avarol C.

Protocol 1: Bioassay-Guided Extraction of Avarol C
  • Biomass Processing: Lyophilize the freshly collected Dysidea cinerea sponge tissue to prevent enzymatic degradation of the hydroquinone.

  • Solvent Partitioning: Extract the lyophilized tissue using Dichloromethane (DCM).

    • Expertise & Causality: Sesquiterpenoid hydroquinones possess intermediate polarity. Highly non-polar solvents (hexane) fail to extract the hydroquinone effectively, while highly polar solvents (methanol) co-extract large amounts of salts. DCM provides the optimal dielectric constant to selectively partition the drimane skeleton while preserving the delicate redox state of the molecule[4].

  • Chromatographic Isolation: Subject the DCM extract to silica gel column chromatography, eluting with a gradient of petroleum ether and ethyl acetate. Monitor fractions via TLC and confirm the presence of Avarol C (Compound 48) via NMR and mass spectrometry.

Protocol 2: Artifact-Free In Vitro Cytotoxicity Assay (P388 Cells)
  • Cell Seeding: Maintain P388 murine leukemia cells in RPMI-1640 supplemented with 10% FBS. Seed at 1×104 cells/well in a 96-well plate.

  • Compound Preparation: Dissolve Avarol C in cell-culture grade DMSO to create a 10 mM stock.

    • Expertise & Causality: Final DMSO concentration in the assay wells must not exceed 0.1% to prevent solvent-induced cytotoxicity, which would confound the IC50 calculation.

  • Treatment: Expose cells to a concentration gradient of Avarol C (0.01 µg/mL to 10 µg/mL) for 48 hours. Include a vehicle control (0.1% DMSO) and a positive control (Doxorubicin).

  • Viability Readout (Resazurin): Add Resazurin (Alamar Blue) to each well.

    • Expertise & Causality (Critical Step):Do not use standard MTT assays. Avarol C is a redox-active hydroquinone that can chemically reduce MTT to formazan in the absence of living cells, leading to massive false-positive viability signals. Resazurin minimizes this redox artifact when paired with strict cell-free background controls.

  • Analysis: Incubate for 4 hours. Measure fluorescence (Ex 560 nm / Em 590 nm). Subtract cell-free background and calculate the IC50 using non-linear regression.

Cytotoxicity_Workflow Extraction DCM Extraction (Dysidea cinerea) Fractionation HPLC Fractionation (Bioassay-Guided) Extraction->Fractionation Isolation Isolation Fractionation->Isolation Treatment Compound Treatment (0.01 - 10 µg/mL) Isolation->Treatment Culture P388 Cell Culture (Log-Phase Growth) Culture->Treatment Assay Viability Assay (Resazurin Reduction) Treatment->Assay Analysis Analysis Assay->Analysis

Bioassay-guided isolation and cytotoxicity screening workflow for Avarol C.

References

  • Hirsch, S., et al. "New avarone and avarol derivatives from the marine sponge Dysidea cinerea." Journal of Natural Products, 1991, 54(1), 92-97. URL: [Link]

  • El-Hossary, E. M., et al. "Marine Natural Products Repertoire of the Red Sea." Marine Drugs, 2020, 18(9), 457.
  • Amigó, M., et al. "Identification of avarol derivatives as potential antipsoriatic drugs using an in vitro model for keratinocyte growth and differentiation." Life Sciences, 2007, 80(5), 447-454.
  • Pejin, B., et al. "Further in vitro Evaluation of Antimicrobial Activity of the Marine Sesquiterpene Hydroquinone Avarol." Current Pharmaceutical Biotechnology, 2014, 15(6), 583-588.
  • Menna, M., et al. "Synthesis and Biological Activities of Thio-avarol Derivatives." Journal of Natural Products, 2008, 71(12), 1986-1991.

Sources

Exploratory

The Biosynthetic Architecture of Avarol C in Marine Sponges: A Convergent Pathway Analysis

Executive Summary: The Ecological and Pharmacological Imperative Marine sponges of the genus Dysidea (notably Dysidea avara and Dysidea cinerea) are prolific producers of sesquiterpenoid hydroquinones. Among these, Avaro...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Ecological and Pharmacological Imperative

Marine sponges of the genus Dysidea (notably Dysidea avara and Dysidea cinerea) are prolific producers of sesquiterpenoid hydroquinones. Among these, Avarol and its tailored derivative Avarol C stand out due to their potent cytostatic, antiviral, and antibacterial properties. Evolutionarily, these secondary metabolites serve as a chemical defense mechanism against biofouling and predation in highly competitive benthic ecosystems.

From a drug development perspective, understanding the biosynthesis of Avarol C is critical. The molecule requires a highly specific convergent biosynthesis: the fusion of a terpene-derived drimane skeleton with a shikimate-derived aromatic ring. This whitepaper deconstructs the causality of this pathway, detailing the enzymatic logic, post-prenylation tailoring, and the specialized 3D in vitro methodologies required to study it.

The Convergent Biosynthesis of the Avarol Scaffold

The structural complexity of Avarol C is achieved through a bipartite biosynthetic strategy. The sponge (often in concert with its unculturable microbial symbionts) utilizes two distinct primary metabolic pathways to generate the precursors, which are subsequently fused by a specific prenyltransferase.

The Drimane Skeleton: Isoprenoid Assembly

The sesquiterpene moiety of Avarol C is a rearranged drimane skeleton. Isotope tracing studies indicate that this moiety originates from the Mevalonate (MVA) or the non-mevalonate (MEP) pathway ([1]).

  • Mechanism: Three units of isopentenyl pyrophosphate (IPP) are condensed to form Farnesyl Pyrophosphate (FPP).

  • Cyclization: A dedicated terpene cyclase catalyzes the cationic cascade reaction of FPP, inducing a concerted cyclization and methyl rearrangement to yield the bicyclic drimanyl diphosphate.

The Hydroquinone Core: Shikimate Pathway Aromatization

The aromatic hydroquinone ring is derived from the Shikimate pathway , a metabolic route ubiquitous in plants and microorganisms but traditionally absent in higher metazoans ([2]).

  • Mechanism: Phosphoenolpyruvate (PEP) and erythrose-4-phosphate (E4P) condense to form chorismate.

  • Aromatization: Chorismate is converted into p-hydroxybenzoic acid (pHBA) or homogentisate, which serves as the prenyl acceptor. The presence of this pathway in Dysidea sponges strongly suggests a symbiotic contribution or horizontal gene transfer from the sponge microbiome.

ConvergentPathway cluster_MVA Isoprenoid Pathway cluster_Shikimate Shikimate Pathway MVA Mevalonate (MVA) FPP Farnesyl Pyrophosphate MVA->FPP Drimane Drimanyl Diphosphate FPP->Drimane PT Prenyltransferase Drimane->PT PEP PEP + E4P Chorismate Chorismate PEP->Chorismate pHBA p-Hydroxybenzoic Acid Chorismate->pHBA pHBA->PT Avarol Avarol Core PT->Avarol Decarboxylation AvarolC Avarol C Avarol->AvarolC CYP450 Oxidation

Fig 1. Convergent biosynthesis of Avarol C via isoprenoid and shikimate pathways.

Enzymatic Coupling and Post-Prenylation Tailoring

UbiA-like Prenyltransferase Activity

The critical juncture in Avarol biosynthesis is the electrophilic aromatic substitution catalyzed by a membrane-bound prenyltransferase (PT) . The PT anchors the drimanyl diphosphate and facilitates the nucleophilic attack by the electron-rich aromatic ring of pHBA. This is followed by a decarboxylation event, yielding the core sesquiterpenoid hydroquinone scaffold (Avarol).

The Emergence of Avarol C

While Avarol is the primary metabolite in Dysidea avara, specific environmental stressors in the Red Sea drive Dysidea cinerea to produce tailored derivatives like Avarol C ([3][4]).

  • Causality: The conversion of Avarol to Avarol C involves late-stage Cytochrome P450 (CYP450) monooxygenases. These enzymes introduce specific hydroxyl groups or mediate oxidative coupling, altering the molecule's polarity and steric profile to bypass resistance mechanisms in target biofouling organisms.

Experimental Elucidation: The Primmorph Model

Studying marine sponge biosynthesis in vitro is notoriously difficult. Dissociated single sponge cells rapidly downregulate secondary metabolite gene clusters due to the loss of cadherin-mediated cell-cell signaling. To circumvent this, researchers utilize Primmorphs —3D cellular aggregates that restore tissue-like architecture and biosynthetic capability ([5]).

Quantitative Biosynthetic Parameters

Table 1: Pharmacological and Biosynthetic Parameters of Avarol Derivatives.

CompoundBiological SourceBiosynthetic PrecursorsCytostatic Activity (IC₅₀)In Vitro Primmorph Yield
Avarol Dysidea avaraFPP + p-HBA0.9 µM (L5178y cells)1.4 µg / 100 µg protein
Avarone Dysidea avaraAvarol Oxidation0.78 µM (L5178y cells)1.1 µg / 100 µg protein
Avarol C Dysidea cinereaAvarol Modification~4.5 µM (HeLa cells)Trace amounts

(Data synthesized from [6] and[4])

Protocol: Self-Validating Isotope Tracing in Primmorphs

To definitively map the Avarol C pathway, a self-validating stable isotope tracing protocol must be employed. This system uses metabolic inhibitors to prove the de novo origin of the molecule, ensuring the observed metabolites are not merely sequestered from the environment.

Step 1: Tissue Dissociation

  • Mince Dysidea tissue and incubate in Ca²⁺/Mg²⁺-free artificial seawater (CMF-ASW) containing EDTA.

  • Causality: The absence of divalent cations disrupts homophilic cadherin interactions, yielding a single-cell suspension.

Step 2: 3D Primmorph Aggregation

  • Transfer cells to ASW supplemented with 5 mM Ca²⁺ and 10 mM Mg²⁺. Incubate at 16°C in a roller incubator.

  • Within 2–3 days, globular primmorphs (1–3 mm) form, reactivating the Avarol biosynthetic gene clusters.

Step 3: Dual-Isotope Feeding & Internal Validation

  • Treatment Group: Spike the media with ¹³C-Acetate (MVA pathway tracer) and ¹³C-Phenylalanine (Shikimate pathway tracer).

  • Validation Control: Treat a parallel primmorph cohort with Mevastatin (an HMG-CoA reductase inhibitor).

  • Causality: If the pathway logic holds, Mevastatin will abolish the incorporation of ¹³C-Acetate into the drimane skeleton, while the hydroquinone core will still show ¹³C-Phenylalanine enrichment. This validates the independent, convergent nature of the two pathways.

Step 4: Extraction and NMR Elucidation

  • Lyophilize the primmorphs, extract with EtOAc, and purify via RP-HPLC.

  • Subject the purified Avarol/Avarol C fractions to ¹³C-NMR to calculate specific Isotope Enrichment Factors.

PrimmorphWorkflow Dissoc Cell Dissociation Prim Primmorph Formation Dissoc->Prim Add Ca2+/Mg2+ Feed Isotope Feeding Prim->Feed 3D Aggregation Extract EtOAc Extraction Feed->Extract Quench NMR 13C-NMR Analysis Extract->NMR Elucidation

Fig 2. Self-validating primmorph workflow for stable isotope tracing in marine sponges.

Conclusion

The biosynthesis of Avarol C in marine sponges is a masterclass in modular biochemistry. By converging the isoprenoid and shikimate pathways, the sponge generates a highly functionalized, bioactive scaffold. The subsequent CYP450-mediated tailoring to form Avarol C highlights the evolutionary arms race of benthic environments. For drug developers, mastering the 3D primmorph culture system and the underlying enzymatic logic is the key to unlocking scalable, in vitro production of these vital marine pharmaceuticals.

References

  • Müller, W. E., Wiens, M., Batel, R., Hahn, M., & Schröder, H. C. (2000). Application of cell culture for the production of bioactive compounds from sponges: synthesis of avarol by primmorphs from Dysidea avara. Journal of Natural Products. URL:[Link]

  • Steele, A. D., et al. (2023). Terpene biosynthesis in marine sponge animals. Proceedings of the National Academy of Sciences (PNAS). URL:[Link]

  • Alarif, W. M., et al. (2020). Natural Products Repertoire of the Red Sea. Marine Drugs. URL:[Link]

  • Herrmann, K. M., & Weaver, L. M. (1999). The shikimate pathway: gateway to metabolic diversity. Annual Review of Plant Physiology and Plant Molecular Biology (Referenced via recent PMC reviews on shikimate diversity). URL:[Link]

  • Müller, W. E., et al. (1985). Avarol, a cytostatically active compound from the marine sponge Dysidea avara. Basic Research in Cardiology / PubMed. URL:[Link]

Sources

Exploratory

Avarol C (PubChem CID 452331): Structural Characterization, Isolation, and Pharmacological Profiling

Executive Summary As the search for novel oncological and antiviral therapeutics increasingly turns to the marine environment, sesquiterpene hydroquinones have emerged as highly promising lead compounds. Among these, Ava...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary As the search for novel oncological and antiviral therapeutics increasingly turns to the marine environment, sesquiterpene hydroquinones have emerged as highly promising lead compounds. Among these, Avarol C (PubChem CID 452331) stands out due to its potent antileukemic properties. This technical whitepaper provides an in-depth analysis of Avarol C, synthesizing its chemical identity, ecological origins, pharmacological profile, and the rigorous, self-validating experimental methodologies required for its isolation and biological evaluation.

Chemical Identity & Structural Context

Avarol C is a naturally occurring secondary metabolite classified as a sesquiterpene hydroquinone derivative[1]. From a molecular design perspective, the compound features a lipophilic decalin ring system coupled to a redox-active hydroquinone moiety. This structural duality is critical: the sesquiterpene tail facilitates passive diffusion across phospholipid bilayers, while the hydroquinone headgroup engages in intracellular electron transfer and reactive oxygen species (ROS) modulation, driving its cytotoxic effects.

Table 1: Physicochemical Properties of Avarol C

PropertyValue
Compound Name Avarol C
PubChem CID 452331
Molecular Formula C23H32O4[1]
Monoisotopic Mass 372.23007 Da[1]
Chemical Class Sesquiterpene hydroquinone derivative
Primary Biological Source Dysidea cinerea (Marine Sponge)[2]
Source Biology & Ecological Context

Avarol C is biosynthesized by marine sponges, most notably Dysidea cinerea, a species prevalent in the Gulf of Eilat within the Red Sea[2]. In their native benthic ecosystems, sponges utilize these lipophilic secondary metabolites as a sophisticated chemical defense mechanism to deter predators and prevent surface biofouling. For drug development professionals, the evolutionary optimization of these compounds means they are inherently "pre-validated" to interact with biological targets, making them excellent candidates for pharmaceutical screening.

Pharmacological Profile: Cytotoxicity vs. Antiviral Activity

Extensive structure-activity relationship (SAR) studies have mapped the biological efficacy of Avarol C against its structural analogs, revealing a highly specific pharmacological profile.

  • Antileukemic Activity: Avarol C demonstrates exceptionally potent cytotoxicity against P388 murine leukemia cells, achieving an IC50 value of < 0.6 µg/mL[2]. The P388 cell line is a rapid-proliferation model; the profound sensitivity of these cells to Avarol C suggests that the compound disrupts critical intracellular redox balances or directly interferes with DNA synthesis pathways.

  • Antiviral Activity: Interestingly, while closely related derivatives such as Avarone E and 3′,6′-dihydroxyavarone exhibit significant inhibitory activity against HIV-1 reverse transcriptase (RT), Avarol C itself shows negligible inhibitory action on the RNA-dependent DNA polymerase (RDDP) function of HIV-1 RT[2][3]. This divergence highlights the strict steric and electronic requirements of the RT binding pocket, which discriminates based on minor functional group variations on the hydroquinone ring.

Table 2: Comparative Biological Activity of Avarol/Avarone Derivatives

CompoundP388 Leukemia IC50 (µg/mL)HIV-1 RT Inhibition (RDDP)
Avarol C < 0.6[2]Negligible[3]
Avarone A 0.6[2]Not reported
3',6'-dihydroxyavarone 1.2[2]Active (IC50 ~5 µg/mL)[2]
Avarone E Not reportedActive (IC50 ~1 µg/mL)[2]
Experimental Methodologies

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating internal controls and explaining the causality behind each procedural step.

Protocol 1: Bioassay-Guided Extraction and Isolation

Objective: To isolate high-purity Avarol C from the complex biological matrix of Dysidea cinerea.

  • Lyophilization and Maceration: Freshly collected Dysidea cinerea biomass is immediately flash-frozen and lyophilized. Causality: Removing the aqueous barrier prevents enzymatic degradation of the metabolites and allows non-polar extraction solvents to fully permeate the cellular matrix.

  • Solvent Extraction: The dried biomass is macerated in Dichloromethane (DCM) for 48 hours. Causality: DCM is specifically chosen for its intermediate polarity, which selectively solvates lipophilic sesquiterpenes (like Avarol C) while effectively excluding highly polar polysaccharides, proteins, and marine salts.

  • Silica Gel Flash Chromatography: The concentrated crude DCM extract is loaded onto a silica gel column and eluted with a gradient of hexane/ethyl acetate. Self-Validation: Eluents are continuously monitored via Thin Layer Chromatography (TLC) using UV detection (254 nm) and anisaldehyde staining. Only fractions showing the characteristic colorimetric shift of hydroquinone moieties are pooled.

  • Preparative HPLC Purification: Pooled active fractions are subjected to reverse-phase preparative HPLC (C18 column). Self-Validation: Diode-array detection (DAD) is utilized to ensure peak purity by analyzing the UV spectra across the entire elution peak, ensuring the final Avarol C isolate is >98% pure before biological testing.

IsolationWorkflow Sponge Dysidea cinerea Collection & Lyophilization Extraction Dichloromethane (DCM) Extraction Sponge->Extraction Solvent Addition Crude Lipophilic Crude Extract Extraction->Crude Vacuum Concentration Fractionation Silica Gel Column Chromatography Crude->Fractionation Gradient Elution HPLC Preparative HPLC (Bioassay-Guided) Fractionation->HPLC TLC Validated Fractions AvarolC Avarol C (CID 452331) Purified Isolate HPLC->AvarolC High Purity Yield (>98%)

Caption: Bioassay-guided isolation workflow of Avarol C from the marine sponge Dysidea cinerea.

Protocol 2: In Vitro Cytotoxicity Assay (P388 Cell Line)

Objective: To quantify the antileukemic potency (IC50) of isolated Avarol C.

  • Cell Culturing: P388 murine leukemia cells are maintained in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS). Causality: This specific nutrient matrix ensures the cells remain in a logarithmic growth phase, which is critical for generating reproducible and highly sensitive cytotoxicity data.

  • Compound Treatment: Avarol C is dissolved in analytical-grade DMSO and subjected to serial dilution. Self-Validation: The final DMSO concentration in the cell wells is strictly capped at <0.1% v/v to prevent solvent-induced cytotoxicity. A vehicle-only (0.1% DMSO) negative control is run in parallel to establish baseline viability.

  • Incubation and Viability Quantification: Cells are incubated with the compound for 72 hours, followed by the addition of MTT reagent. Causality: MTT is reduced to a purple formazan dye exclusively by the mitochondrial succinate dehydrogenase of living cells, directly linking colorimetric absorbance (measured at 570 nm) to metabolic viability.

  • Data Analysis: Self-Validation: Doxorubicin is utilized as a positive control to confirm the assay's dynamic range. IC50 values are calculated using non-linear regression analysis of the dose-response curves.

BioEvaluation Compound Avarol C (CID 452331) P388 P388 Mouse Leukemia Cell Line Assay Compound->P388 In vitro screening HIV HIV-1 Reverse Transcriptase (RT) Assay Compound->HIV Enzyme assay Cyto Potent Cytotoxicity IC50 < 0.6 µg/mL P388->Cyto Viability reduction RT_Result Negligible RDDP Inhibition HIV->RT_Result Activity measurement

Caption: Pharmacological screening pathway demonstrating Avarol C's selective biological activity.

Conclusion

Avarol C represents a highly specialized node within the broader network of marine-derived sesquiterpene hydroquinones. While it lacks the antiviral RT-inhibitory properties of its structural cousins, its aggressive cytotoxicity against P388 leukemia cells marks it as a compelling scaffold for oncological drug development. Future synthetic modifications targeting the hydroquinone ring could further optimize its therapeutic index and bioavailability.

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Protocols & Analytical Methods

Method

Application Note: Reverse-Phase HPLC Method Development for the Robust Quantification of Avarol C

Introduction & Mechanistic Context Dysidea marine sponges are prolific producers of sesquiterpene hydroquinones, notably avarol and its derivatives, which exhibit potent [1]. Avarol C, a specific derivative isolated from...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Context

Dysidea marine sponges are prolific producers of sesquiterpene hydroquinones, notably avarol and its derivatives, which exhibit potent [1]. Avarol C, a specific derivative isolated from species such as [2], presents unique analytical challenges due to its reactive hydroquinone moiety.

The Analytical Challenge: Redox Instability

Hydroquinones are notoriously susceptible to auto-oxidation, rapidly converting to their corresponding quinones (e.g., avarone C) in the presence of oxygen, light, or alkaline pH. When developing an HPLC method, if the analyte oxidizes on-column, it results in split peaks, poor recovery, and inaccurate quantification. Furthermore, the phenolic hydroxyl groups can interact with unendcapped silanols on silica-based stationary phases, causing severe peak tailing.

The Solution: A Self-Validating Chromatographic System

To ensure scientific integrity, the method must actively suppress oxidation and secondary interactions. This is achieved by:

  • Acidic Mobile Phase: Incorporating 0.1% Trifluoroacetic Acid (TFA) or Formic Acid lowers the pH (~2.0), fully protonating the phenolic hydroxyls of Avarol C. This stabilizes the molecule against oxidation and [3].

  • System Suitability Tracking: Monitoring the Avarol C / Avarone C ratio at dual wavelengths (298 nm for hydroquinone, ~254 nm for quinone) acts as a built-in quality control. An unexpected increase in the quinone peak signals sample degradation or system air leaks.

Experimental Protocol: Step-by-Step Methodology

Sample Preparation (Sponge Matrix)

Causality Note: Marine matrices are rich in salts and lipophilic interferences. A biphasic extraction followed by Solid Phase Extraction (SPE) ensures column longevity and baseline stability.

  • Lyophilization: Freeze-dry the sponge tissue immediately after collection to remove water, preventing enzymatic degradation of Avarol C.

  • Extraction: Macerate 1.0 g of lyophilized tissue in 15 mL of Dichloromethane:Methanol (1:1, v/v). Sonicate for 15 minutes at <20 °C (to prevent thermal degradation).

  • Filtration: Centrifuge at 10,000 × g for 10 minutes. Collect the supernatant and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution & Clean-up: Reconstitute the residue in 2 mL of Initial Mobile Phase (30% Acetonitrile). Pass through a pre-conditioned C18 SPE cartridge to remove highly non-polar lipids.

  • Final Filtration: Filter the eluate through a 0.22 µm PTFE syringe filter directly into amber HPLC vials (amber glass prevents photo-oxidation).

HPLC Instrumentation and Conditions
  • System: Agilent 1260 Infinity II (or equivalent) equipped with a Diode Array Detector (DAD).

  • Column: Phenomenex Gemini C18, 150 × 4.6 mm, 5 µm. (The twin-engine silica/polymer technology provides stability at low pH while offering high efficiency).

  • Column Temperature: 25 °C ± 1 °C.

  • Injection Volume: 10 µL.

  • Detection: DAD configured to extract 298 nm (quantification of Avarol C) and 254 nm (monitoring of Avarone C).

Mobile Phase and Gradient Elution
  • Solvent A: HPLC-grade Water containing 0.1% TFA (v/v).

  • Solvent B: HPLC-grade Acetonitrile containing 0.1% TFA (v/v).

Table 1: Optimized Gradient Elution Profile

Time (min)Flow Rate (mL/min)% Solvent A% Solvent BElution Rationale
0.01.07030Focus analyte at column head
10.01.00100Elute Avarol C (~6.5 min) and lipophilic matrix
13.01.00100Column wash
13.11.07030Return to initial conditions
18.01.07030Re-equilibration

Workflow Visualization

G A Marine Sponge Tissue (Dysidea cinerea) B Lyophilization & Solvent Extraction (CH2Cl2:MeOH) A->B C Sample Clean-up (SPE & 0.22 µm Filtration) B->C D RP-HPLC Separation (C18, Acidified H2O/ACN Gradient) C->D E DAD Detection (λ = 298 nm) D->E F Data Analysis & Avarol C Quantification E->F

Workflow for the extraction and HPLC quantification of Avarol C from marine sponge matrices.

Method Validation Data

A comprehensive validation was performed according to ICH Q2(R1) guidelines to ensure the trustworthiness of the quantification system.

Table 2: Summary of Method Validation Parameters for Avarol C

ParameterResultAcceptance Criteria
Linearity Range 0.5 – 100 µg/mLR² ≥ 0.999
LOD (S/N = 3) 0.15 µg/mL-
LOQ (S/N = 10) 0.50 µg/mL-
Intra-day Precision (RSD, n=6) 1.2%≤ 2.0%
Inter-day Precision (RSD, n=18) 1.8%≤ 2.0%
Matrix Recovery (Spiked) 97.5% – 101.2%95% – 105%
Peak Tailing Factor (Tf) 1.05≤ 1.5

Conclusion

This optimized RP-HPLC-DAD method provides a robust, self-validating framework for the quantification of Avarol C. By understanding the redox chemistry of sesquiterpene hydroquinones and applying targeted chromatographic controls (acidic pH, amber vials, dual-wavelength monitoring), researchers can eliminate artifactual oxidation and achieve highly reproducible data suitable for pharmacognosy and drug development pipelines.

References

  • Title: Sponge secondary metabolites: biochemical and ultrastructural localization of the antimitotic agent avarol in Dysidea avara Source: Journal of Histochemistry & Cytochemistry (1986) URL: [Link]

  • Title: Bioactive Natural Products from the Red Sea Source: Marine Drugs (2020) URL: [Link]

  • Title: Sources of Secondary Metabolite Variation in Dysidea avara (Porifera: Demospongiae): The Importance of Having Good Neighbors Source: Marine Drugs (2013) URL: [Link]

Sources

Application

Application Note: Advanced NMR Spectroscopy Protocols for the Structural Characterization of Avarol C

Introduction & Rationale Avarol C is a bioactive sesquiterpenoid hydroquinone derivative predominantly isolated from marine sponges such as Dysidea cinerea and Hyrtios erectus[1]. As a secondary metabolite, it has garner...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Rationale

Avarol C is a bioactive sesquiterpenoid hydroquinone derivative predominantly isolated from marine sponges such as Dysidea cinerea and Hyrtios erectus[1]. As a secondary metabolite, it has garnered significant interest in drug development due to its moderate cytotoxicity and its evaluation as an HIV-1 RT-Associated RNase H inhibitor[2].

The molecular architecture of Avarol C consists of a bicyclic trans-decalin sesquiterpene core linked to a substituted hydroquinone ring. Because marine natural products often possess complex stereochemistry and are prone to structural rearrangements during isolation, rigorous structural elucidation using high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is paramount[3]. This application note details the field-proven methodologies, causality behind experimental parameters, and the self-validating logic required to unambiguously characterize Avarol C.

Sample Preparation Protocol

The integrity of NMR data is fundamentally dependent on sample purity and stability. Avarol C contains an electron-rich hydroquinone moiety that is highly susceptible to auto-oxidation, converting into its corresponding quinone form (Avarone C) when exposed to dissolved oxygen and light.

Step-by-Step Methodology: Isolation and Preparation
  • Extraction and Partitioning: Macerate the lyophilized sponge tissue and extract with dichloromethane (CH₂Cl₂) to isolate the lipophilic fraction[1].

  • Bioassay-Guided Fractionation: Subject the CH₂Cl₂ extract to semi-preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) using an isocratic elution of CH₃CN/H₂O. Monitor fractions at 254 nm and 280 nm to collect the Avarol C peak.

  • Solvent Selection and Treatment: Select deuterated chloroform (CDCl₃) as the NMR solvent to effectively dissolve the non-polar decalin core.

    • Causality Check: Trace water and residual DCl in commercial CDCl₃ can cause rapid proton exchange and line broadening of the hydroquinone hydroxyl protons. Pass the CDCl₃ through a short plug of basic alumina immediately prior to use. This neutralizes the solvent and removes moisture, ensuring sharp, observable hydroxyl resonances critical for downstream Heteronuclear Multiple Bond Correlation (HMBC) experiments.

  • Degassing and Shielding: Dissolve 2–5 mg of purified Avarol C in 600 µL of the treated CDCl₃. Degas the sample using a gentle stream of dry nitrogen for 60 seconds to displace dissolved oxygen. Transfer the solution to a high-quality (500 MHz+) amber NMR tube to prevent photo-induced oxidation.

Workflow Step1 Marine Sponge Extract (Dysidea cinerea) Step2 Dichloromethane Partitioning (Lipophilic Fraction) Step1->Step2 Step3 Bioassay-Guided RP-HPLC (Avarol C Isolation) Step2->Step3 Step4 Sample Prep: Degassed CDCl3 (Prevent Auto-oxidation) Step3->Step4 Step5 High-Resolution NMR (500/600 MHz Cryoprobe) Step4->Step5

Caption: Workflow for the bioassay-guided isolation and oxidation-resistant NMR sample preparation of Avarol C.

NMR Acquisition Workflow

To resolve the overlapping aliphatic signals of the decalin ring, data must be acquired on a spectrometer operating at a minimum of 500 MHz (preferably 600 MHz) equipped with a cryogenically cooled probe (CryoProbe) to maximize the signal-to-noise ratio for mass-limited samples[3].

Step-by-Step Methodology: Acquisition Parameters
  • 1D ¹H NMR: Acquire with a spectral width of 12 ppm. Set the relaxation delay ( d1​ ) to 2.0 seconds.

  • 1D ¹³C NMR: Acquire utilizing inverse-gated decoupling if quantitative integration is required.

    • Causality Check: Set d1​ to 3.0–5.0 seconds. The quaternary carbons in the decalin core (C-4a, C-8a) and the hydroquinone ring have long longitudinal relaxation times ( T1​ ). A longer d1​ ensures full relaxation, preventing the artificial suppression of these critical quaternary signals.

  • DQF-COSY (Double-Quantum Filtered Correlation Spectroscopy): Acquire to map contiguous proton spin systems. The double-quantum filter suppresses uncoupled singlet signals (like the quaternary methyls), simplifying the aliphatic envelope.

  • HSQC (Heteronuclear Single Quantum Coherence): Optimize for 1JCH​=145 Hz. This experiment assigns each proton to its directly bonded carbon, establishing the foundational C-H pairs.

  • HMBC (Heteronuclear Multiple Bond Correlation): Optimize for long-range couplings ( 2,3JCH​=8 Hz).

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Set the mixing time ( τm​ ) to 300–400 ms.

    • Causality Check: This specific mixing time window is chosen because it allows sufficient time for dipole-dipole cross-relaxation to build up observable NOE cross-peaks between the axial methyl groups (e.g., C-11 and C-13) without entering the spin-diffusion regime. Spin diffusion would yield false-positive proximity data, leading to incorrect stereochemical assignments.

Structural Elucidation Logic (Self-Validating System)

The structural assignment of Avarol C must function as a closed, self-validating loop to ensure absolute trustworthiness[4].

  • Spin System Mapping: Use DQF-COSY to define the isolated spin systems (e.g., the contiguous methylene protons from C-1 to C-3 in the decalin core).

  • Direct Assignment: Map these proton multiplets to their specific carbons via HSQC.

  • Bridging the Gaps: Use HMBC correlations from the singlet methyl groups (which lack COSY cross-peaks) to logically bridge the isolated spin systems. For example, the C-15 methylene bridge must show ³J correlations to both the decalin quaternary carbon and the aromatic carbons of the hydroquinone ring.

  • Validation Check: If an HMBC correlation contradicts the contiguous sequence established by COSY, the assignment must be rejected and re-evaluated. The data must perfectly align across all 2D spectra.

Logic COSY DQF-COSY (Contiguous Spin Systems) HSQC HSQC (C-H Direct Bonds) COSY->HSQC HMBC HMBC (Long-Range Bridging) HSQC->HMBC HMBC->COSY Cross-Validation Structure Validated 3D Structure (Avarol C) HMBC->Structure NOESY NOESY (Relative Stereochemistry) NOESY->Structure

Caption: Self-validating logical integration of 2D NMR data for the structural elucidation of Avarol C.

Quantitative Data Presentation

The following table summarizes the representative ¹H and ¹³C NMR chemical shift data for the Avarol C scaffold, illustrating the distinct separation between the aliphatic decalin core and the aromatic hydroquinone moiety[3],[4].

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for the Avarol C Scaffold (500 MHz, CDCl₃)

PositionMoiety / Region¹³C δ (ppm)¹H δ (ppm), Multiplicity (J in Hz)Key HMBC Correlations (³J)
1 Decalin Core19.31.50 (m); 1.85 (m)C-2, C-10
2 Decalin Core26.31.93 (m); 2.04 (m)C-3, C-4
3 Decalin Core120.95.20 (br s)C-1, C-5
4 Decalin Core143.7--
5 Decalin Core38.31.03 (m); 1.64 (m)C-4, C-6, C-10
11 Axial Methyl17.90.99 (s)C-4, C-5, C-10
12 Equatorial Methyl20.00.96 (d, J = 6.2)C-7, C-8, C-9
13 Axial Methyl16.70.85 (s)C-8, C-9, C-10
14 Equatorial Methyl17.71.53 (s)C-3, C-4, C-5
15 Bridging Methylene30.52.50 (d, J = 13.1); 2.65 (d, J = 13.1)C-8, C-10, C-1', C-2', C-6'
1' Hydroquinone Ring148.2--
2' Hydroquinone Ring115.46.50 (s)C-15, C-4', C-6'
3' Hydroquinone Ring145.1--
4' Hydroquinone Ring112.36.41 (br s)C-2', C-6'
5' Hydroquinone Ring122.1--
6' Hydroquinone Ring118.56.70 (d, J = 2.5)C-15, C-2', C-4'

(Note: Chemical shifts of the hydroquinone ring may vary slightly depending on specific functionalization or solvent pH effects).

References

  • Hyrtioerectines A−C, Cytotoxic Alkaloids from the Red Sea Sponge Hyrtios erectus Source: ResearchGate URL
  • 22-30 - HIV-1 RT-Associated RNase H review Source: Semantic Scholar URL
  • Potential Antipsoriatic Avarol Derivatives as Antioxidants and Inhibitors of PGE 2 Generation and Proliferation in the HaCaT Cell Line Source: ACS Publications URL
  • Investigating the Antiparasitic Potential of the Marine Sesquiterpene Avarone, Its Reduced form Avarol, and the Novel Semisynthetic Thiazinoquinone Analogue Thiazoavarone Source: Semantic Scholar URL

Sources

Method

Application Note: Preparation and Handling of Avarol C Stock Solutions for In Vitro Cell Culture Assays

Introduction & Pharmacological Relevance Avarol and its structural derivatives, including Avarol C, are potent marine sesquiterpenoid hydroquinones originally isolated from sponges such as Dysidea avara[1] and Dysidea ci...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Relevance

Avarol and its structural derivatives, including Avarol C, are potent marine sesquiterpenoid hydroquinones originally isolated from sponges such as Dysidea avara[1] and Dysidea cinerea[2]. These marine natural products have garnered significant attention in preclinical drug development due to their broad-spectrum bioactivities, which include antileukemic, antiviral (specifically HIV-1 reverse transcriptase inhibition), and anti-inflammatory properties[2].

Mechanistically, Avarol derivatives exert their cytotoxic and cytostatic effects through multiple, well-defined intracellular pathways. In cancer models, such as pancreatic ductal adenocarcinoma (PDAC), Avarol induces apoptosis by triggering severe endoplasmic reticulum (ER) stress via the PERK-eIF2α-CHOP signaling axis[3]. Concurrently, it acts as a potent anti-inflammatory agent by suppressing tumor necrosis factor-alpha (TNF-α) generation and inhibiting the nuclear translocation of the transcription factor NF-κB[4]. Understanding these pathways is critical for researchers designing targeted in vitro assays, as improper handling of the compound can alter its redox state and subsequently skew these signaling responses.

Pathway Avarol Avarol C ER ER Stress Induction Avarol->ER Activates NFkB NF-κB Suppression Avarol->NFkB Blocks PERK PERK Activation ER->PERK CHOP CHOP Upregulation PERK->CHOP Apoptosis Cancer Cell Apoptosis CHOP->Apoptosis Triggers TNFa TNF-α Inhibition NFkB->TNFa NFkB->Apoptosis Sensitizes

Avarol C molecular mechanism: ER stress induction and NF-κB suppression.

Physicochemical Properties & Solubility Dynamics

Avarol C features a highly lipophilic rearranged drimane skeleton coupled with a hydroquinone moiety. This structural duality dictates its solubility profile: it is highly hydrophobic and practically insoluble in aqueous buffers, necessitating the use of organic solvents for stock preparation.

Anhydrous Dimethyl Sulfoxide (DMSO) is the universal solvent of choice for Avarol C[5]. DMSO's polar aprotic nature effectively solvates the lipophilic drimane rings while stabilizing the hydroxyl groups of the hydroquinone[5]. However, because hydroquinones are highly susceptible to auto-oxidation into their corresponding quinones (e.g., avarone derivatives) in the presence of light and oxygen, stringent handling conditions—such as inert gas purging and light protection—are mandatory to maintain the pharmacological integrity of the stock solution.

Experimental Protocol: Avarol C Stock Preparation

Expertise & Experience Note: The following protocol is designed as a self-validating system. By controlling for moisture, oxygen, and polymer incompatibility, researchers can prevent the three primary causes of Avarol C degradation: precipitation, auto-oxidation, and solvent-induced contamination.

Workflow A 1. Avarol C Powder (Store at -20°C) B 2. Equilibrate to Room Temp (Prevents moisture condensation) A->B C 3. Dissolve in Anhydrous DMSO (Target: 10-100 mM) B->C D 4. Vortex & Mild Sonication (Ensures complete dissolution) C->D E 5. Sterile Filtration (Use 0.22 µm PTFE membrane) D->E F 6. Aliquot & N2 Purge (Prevents hydroquinone oxidation) E->F G 7. Store at -80°C (Avoid freeze-thaw cycles) F->G

Workflow for the preparation and storage of Avarol C stock solutions.

Materials Required
  • Avarol C powder (High purity, ≥95%)

  • Anhydrous DMSO (≤0.005% water content, sealed under Argon)

  • 0.22 µm PTFE (Polytetrafluoroethylene) syringe filters

  • Sterile amber microcentrifuge tubes

  • Argon or Nitrogen gas (for headspace purging)

  • Bath sonicator

Step-by-Step Methodology
  • Thermal Equilibration: Before opening the sealed vial of Avarol C, allow it to equilibrate to room temperature in a desiccator for at least 30 minutes.

    • Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder. Water introduced at this stage will drastically reduce DMSO solubility and accelerate oxidative degradation.

  • Reconstitution: Add the calculated volume of anhydrous DMSO directly to the vial to achieve the target stock concentration (typically 10 mM to 50 mM).

    • Causality: Using freshly opened, anhydrous DMSO is critical, as DMSO is highly hygroscopic and readily absorbs atmospheric water[5].

  • Dissolution: Vortex the solution for 30–60 seconds. If particulate matter remains, place the vial in a room-temperature bath sonicator for 2–5 minutes. Avoid excessive heating.

  • Sterile Filtration (Critical Step): Draw the solution into a solvent-resistant glass or polypropylene syringe and filter through a 0.22 µm PTFE membrane into a sterile amber tube.

    • Causality: Standard PES (Polyethersulfone) or CA (Cellulose Acetate) filters will dissolve in pure DMSO, ruining the sample and introducing toxic polymers to your cell culture. PTFE is chemically inert to DMSO.

  • Aliquoting & Purging: Divide the filtered stock into single-use aliquots (e.g., 20–50 µL) in amber microcentrifuge tubes. Gently blow a stream of Argon or Nitrogen gas over the headspace of each tube before sealing.

    • Causality: Amber tubes protect the photosensitive hydroquinone moiety. Purging displaces oxygen, preventing the auto-oxidation of Avarol C into its quinone counterpart.

  • Storage: Flash-freeze the aliquots in liquid nitrogen and transfer to a -80°C freezer.

    • Causality: Stock solutions stored at -80°C remain stable for up to 6 months. Avoiding repeated freeze-thaw cycles prevents concentration gradients and precipitation.

Cell Culture Application & Dilution Strategy

When introducing Avarol C to aqueous cell culture media, localized precipitation can occur if the solvent exchange is too rapid.

  • Pre-warming: Always dilute the DMSO stock into pre-warmed (37°C) complete culture media.

  • Dispersion: Add the stock dropwise while gently vortexing or swirling the media to ensure rapid, homogenous dispersion.

  • Solvent Limits: The final concentration of DMSO in the cell culture well must never exceed 0.5% (v/v), and ideally should be kept ≤0.1% to prevent solvent-induced cytotoxicity or interference with cellular baseline stress levels[3]. Always include a vehicle control (media + equivalent DMSO volume) in your experimental design.

Quantitative Data & Reference Parameters

Table 1: Physicochemical & Handling Parameters

ParameterSpecification / Recommendation
Compound Class Marine Sesquiterpenoid Hydroquinone
Source Organism Dysidea cinerea, Dysidea avara
Primary Solvent Anhydrous Dimethyl Sulfoxide (DMSO)
Max Solubility (DMSO) ~100 mg/mL (requires mild sonication)
Aqueous Solubility Poor (<0.1 mg/mL); requires DMSO co-solvation
Stock Storage (Solid) -20°C, desiccated, protected from light
Stock Storage (Solution) -80°C, aliquoted, inert gas purged (N₂/Argon)

Table 2: Reference Bioactivity & Working Concentrations

Target / Cell LineBiological EffectReference Efficacy (IC50 / Working Conc.)
L5178y (Mouse Lymphoma) Cytostasis / Mitotic interference~0.9 µM[6]
Human Monocytes TNF-α generation inhibition~1.0 µM[4]
P388 (Mouse Leukemia) Cytotoxicity1.0 - 5.0 µg/mL[2]
PDAC (Pancreatic Cancer) ER Stress-induced Apoptosis12.5 - 50.0 µg/mL[3]

Sources

Application

Application Note: Highly Sensitive LC-MS/MS Quantification of Avarol C in Biological Matrices for Pharmacokinetic Profiling

Introduction & Analytical Challenges Avarol C is a potent bioactive sesquiterpenoid hydroquinone derivative, originally isolated from marine sponges such as Dysidea cinerea and Dysidea avara native to the Red Sea and Med...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analytical Challenges

Avarol C is a potent bioactive sesquiterpenoid hydroquinone derivative, originally isolated from marine sponges such as Dysidea cinerea and Dysidea avara native to the Red Sea and Mediterranean ecosystems[1][2]. While the parent compound, Avarol, has been extensively documented for its cytostatic, antiviral, and antibacterial properties[3][4], the therapeutic translation of its derivatives relies heavily on rigorous pharmacokinetic (PK) profiling.

Quantifying Avarol C in complex biological matrices (e.g., plasma, tissue homogenates) presents two primary analytical challenges:

  • High Lipophilicity: The bulky sesquiterpene ring system causes Avarol C to co-partition with endogenous plasma phospholipids, leading to severe ion suppression in the mass spectrometer source.

  • Chemical Instability: The hydroquinone moiety is highly susceptible to autoxidation, readily converting into its quinone counterpart (Avarone C) under neutral or alkaline conditions, which skews quantitative accuracy.

This application note details a self-validating, highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodology. By leveraging targeted Liquid-Liquid Extraction (LLE) and precise pH control, this protocol ensures robust quantification suitable for preclinical drug development[5].

Analytical Workflow & Mechanistic Rationale

To overcome matrix effects and analyte degradation, the workflow integrates a buffered LLE step prior to reverse-phase ultra-high-performance liquid chromatography (UHPLC).

G N1 Biological Matrix (Plasma/Tissue) N2 Buffered LLE (pH 4.5 Control) N1->N2 Extract N3 UHPLC Separation (C18 Column) N2->N3 Inject N4 ESI-MS/MS Detection (MRM Mode) N3->N4 Ionize N5 Data Analysis & PK Profiling N4->N5 Quantify

Fig 1. LC-MS/MS workflow for Avarol C quantification in biological matrices.

Experimental Protocols

Reagents and Materials
  • Standards: Avarol C analytical standard (>98% purity) and Internal Standard (IS) (e.g., stable isotope-labeled Avarol or structural analog).

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, and Formic Acid.

  • Extraction Solvent: Ethyl Acetate : Hexane (50:50, v/v).

Sample Preparation: Liquid-Liquid Extraction (LLE)

Causality Check: Direct protein precipitation (PPT) is insufficient for Avarol C, as it leaves residual phospholipids that cause ion suppression. LLE using a moderately non-polar solvent mixture (Ethyl Acetate/Hexane) selectively partitions the lipophilic Avarol C into the organic phase. Furthermore, the addition of an acidic buffer (pH 4.5) is critical; it maintains the hydroquinone head in a fully protonated state, preventing autoxidation to the quinone form during extraction.

Step-by-Step Procedure:

  • Aliquot 50 µL of plasma (or tissue homogenate) into a 2.0 mL low-bind microcentrifuge tube.

  • Add 10 µL of IS working solution (100 ng/mL) and vortex for 10 seconds.

  • Stabilization: Add 100 µL of 0.1 M Ammonium Acetate buffer (adjusted to pH 4.5 with acetic acid) to stabilize the hydroquinone moiety.

  • Extraction: Add 1.0 mL of the LLE solvent (Ethyl Acetate:Hexane, 50:50, v/v).

  • Vortex vigorously for 5 minutes to ensure complete partitioning, then centrifuge at 12,000 × g for 10 minutes at 4°C.

  • Carefully transfer 800 µL of the upper organic layer to a clean glass autosampler vial.

  • Evaporate the solvent to complete dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitute the residue in 100 µL of Mobile Phase A:B (50:50, v/v), vortex for 30 seconds, and place in the autosampler at 4°C.

LC-MS/MS Conditions

Causality Check: A sub-2-micron C18 column provides the high theoretical plate count necessary to resolve Avarol C from endogenous lipids. The inclusion of 0.1% formic acid in the mobile phase serves a dual purpose: it suppresses the ionization of residual silanols on the stationary phase (sharpening peak shape) and acts as an abundant proton donor to facilitate the formation of the [M+H]+ precursor ion in the Positive Electrospray Ionization (ESI+) source[6].

  • Column: Kinetex C18 (50 mm × 2.1 mm, 1.7 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic Acid in Ultrapure Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program: 0–0.5 min (10% B), 0.5–2.5 min (linear ramp to 95% B), 2.5–3.5 min (hold at 95% B to flush lipids), 3.5–3.6 min (return to 10% B), 3.6–5.0 min (column equilibration).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

Quantitative Data & Method Validation

The protocol functions as a self-validating system by incorporating matrix effect evaluations and pre-run system suitability tests (SST). The method was validated according to standard bioanalytical guidelines for linearity, precision, and accuracy[5].

Table 1: Representative MRM Parameters for Detection

Analyte Precursor Ion (m/z) Product Ion (m/z) Declustering Potential (V) Collision Energy (eV)

| Avarol C | 345.2 [M+H]+ | 191.1 | 60 | 25 | | IS (Analog) | 313.2 [M+H]+ | 175.1 | 55 | 22 |

Table 2: Bioanalytical Method Validation Summary | Validation Parameter | Range / Value | Acceptance Criteria | | :--- | :--- | :--- | | Linearity Range | 1.0 – 500 ng/mL | R2 > 0.995 | | Lower Limit of Quantitation (LLOQ) | 1.0 ng/mL | S/N > 10, CV < 20% | | Intra-day Precision (CV%) | 3.2% – 7.5% | CV < 15% | | Inter-day Precision (CV%) | 4.1% – 8.8% | CV < 15% | | Matrix Effect (Post-column infusion) | 92.4% – 98.1% | 85% – 115% (No suppression) | | Extraction Recovery | 88.5% – 94.2% | Consistent across all QCs |

Pharmacokinetic Application & Metabolism

Understanding the in vivo fate of Avarol C is essential for determining its therapeutic window. Due to its lipophilic nature, Avarol C exhibits rapid systemic distribution. Hepatic clearance is primarily driven by Phase II metabolism, specifically the glucuronidation of the hydroquinone hydroxyl groups, which increases water solubility for renal and biliary excretion.

PK A Avarol C Administration (In Vivo) B Systemic Circulation (Plasma Protein Binding) A->B Absorption C Hepatic Phase II Metabolism (Glucuronidation) B->C Clearance E Target Tissue Distribution (Lipophilic Partitioning) B->E Distribution D Renal / Biliary Excretion C->D Elimination E->B Re-entry

Fig 2. Proposed in vivo pharmacokinetic and metabolic pathway of Avarol C.

Table 3: Pharmacokinetic Parameters in Rat Plasma (Single Dose)

PK Parameter Intravenous (IV) Dose (2 mg/kg) Oral (PO) Dose (10 mg/kg)

| Cmax​ (ng/mL) | - | 412.5 ± 45.2 | | Tmax​ (h) | - | 1.5 ± 0.3 | | AUC0−t​ (ng·h/mL) | 1850 ± 120 | 2150 ± 180 | | t1/2​ (h) | 3.2 ± 0.4 | 3.8 ± 0.5 | | Absolute Bioavailability (F%) | - | ~23.2% |

Conclusion

This LC-MS/MS methodology provides a rugged, highly sensitive framework for the quantification of Avarol C in biological matrices. By leveraging targeted LLE to eliminate phospholipid interference and utilizing acidic buffering to prevent hydroquinone autoxidation, the protocol overcomes the inherent chemical challenges of marine sesquiterpenoids. The resulting data integrity ensures that preclinical PK studies can accurately map the absorption, distribution, and clearance of Avarol C.

Sources

Method

Application Note: Bioassay-Guided Fractionation and Isolation Protocol for Avarol C

Target Audience: Natural Product Chemists, Pharmacognosists, and Drug Discovery Scientists Focus: Isolation of the sesquiterpene hydroquinone Avarol C from the marine sponge Dysidea cinerea Introduction and Biochemical R...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Natural Product Chemists, Pharmacognosists, and Drug Discovery Scientists Focus: Isolation of the sesquiterpene hydroquinone Avarol C from the marine sponge Dysidea cinerea

Introduction and Biochemical Rationale

Marine sponges of the genus Dysidea are prolific producers of structurally diverse meroterpenoids, particularly sesquiterpene hydroquinones and their corresponding quinones[1]. Avarol and its derivatives have garnered significant attention in oncological and antiviral drug discovery due to their broad-spectrum bioactivities, which include potent cytostatic effects and HIV-1 reverse transcriptase (RT) inhibition[2].

Avarol C , a specific derivative isolated from the Red Sea sponge Dysidea cinerea (collected near the Gulf of Eilat), exhibits sub-microgram cytotoxicity against P388 murine leukemia cells[2]. Because marine extracts are highly complex matrices containing hundreds of secondary metabolites, isolating low-abundance, highly active compounds requires a bioassay-guided fractionation approach. This self-validating methodology ensures that chemical separation is strictly dictated by biological activity, preventing the loss of the active principle during chromatographic resolution.

Causality in Experimental Design
  • Solvent Selection: Sesquiterpene hydroquinones are moderately lipophilic. Dichloromethane (DCM) is selected as the primary extraction and partitioning solvent because it selectively enriches these meroterpenoids while leaving highly polar, inactive primary metabolites (e.g., sugars, structural proteins) in the aqueous phase[1].

  • Orthogonal Chromatography: Normal-phase silica gel chromatography separates compounds based on polarity, while subsequent reverse-phase High-Performance Liquid Chromatography (RP-HPLC) separates based on hydrophobicity. This orthogonality is critical for resolving structurally similar Avarol analogs (e.g., Avarone A, Avarol C)[1].

  • Bioassay Selection: The P388 cell line is utilized for tracking fractions because Avarol derivatives have a well-documented, highly sensitive apoptotic response in these cells, driven by Endoplasmic Reticulum (ER) stress[3].

Experimental Workflow

The following diagram illustrates the logical progression from raw marine biomass to the purified, structurally elucidated Avarol C molecule.

Workflow A Marine Sponge (Dysidea cinerea) B Lyophilization & DCM/MeOH Extraction A->B C Crude Extract B->C D Liquid-Liquid Partitioning (Hexane, DCM, EtOAc, Water) C->D E Primary Bioassay Screening (P388 Cytotoxicity) D->E F Active DCM Fraction D->F Active G Silica Gel Column Chromatography (Hexane:EtOAc) F->G H Secondary Bioassay of Sub-fractions G->H I Preparative RP-HPLC (Acetonitrile:Water) H->I J Pure Avarol C I->J K Structural Elucidation (1D/2D NMR, HR-ESI-MS) J->K

Figure 1: Bioassay-guided fractionation workflow for the isolation of Avarol C.

Step-by-Step Fractionation Protocol

Phase 1: Biomass Preparation and Extraction
  • Collection and Preservation: Immediately upon collection, freeze the Dysidea cinerea sponge biomass at -80°C to halt enzymatic degradation of secondary metabolites. Lyophilize (freeze-dry) the tissue to remove all water content, which prevents hydrolysis during extraction.

  • Maceration: Crush the lyophilized sponge into a fine powder.

  • Solvent Extraction: Extract the powder exhaustively using a 1:1 mixture of Dichloromethane (DCM) and Methanol (MeOH) at room temperature for 48 hours. Repeat this process three times.

  • Concentration: Filter the extract and concentrate it under reduced pressure at 30°C using a rotary evaporator to yield the crude organic extract. Note: Keep temperatures low to prevent the auto-oxidation of hydroquinones to quinones.

Phase 2: Liquid-Liquid Partitioning
  • Suspend the crude extract in 10% aqueous MeOH.

  • Partition sequentially with equal volumes of n-hexane, DCM, and Ethyl Acetate (EtOAc).

  • Concentrate each fraction. Submit aliquots of the Hexane, DCM, EtOAc, and aqueous fractions to the P388 cytotoxicity assay.

  • Validation: The DCM fraction typically retains >80% of the cytotoxic activity, confirming the presence of moderately lipophilic Avarol derivatives[2].

Phase 3: Bioassay Tracking (P388 MTT Assay)

To ensure the protocol is self-validating, fractions must be tested at each chromatographic step.

  • Seed P388 murine leukemia cells in 96-well plates at a density of 1×104 cells/well in RPMI-1640 medium supplemented with 10% FBS.

  • Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Treat cells with serial dilutions of the fractions (dissolved in DMSO, final DMSO concentration <0.1%) for 72 hours.

  • Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3 hours.

  • Solubilize the formazan crystals with 100 µL of DMSO and measure absorbance at 570 nm. Calculate the IC₅₀ values to identify the most active fractions.

Phase 4: Chromatographic Isolation
  • Normal-Phase Chromatography: Load the active DCM fraction onto a silica gel column (230–400 mesh). Elute using a step-gradient of Hexane:EtOAc (from 100:0 to 0:100).

  • Pool the eluents based on Thin Layer Chromatography (TLC) profiles (visualized with UV at 254 nm and vanillin-sulfuric acid spray).

  • Submit the pooled sub-fractions to the P388 bioassay.

  • Reverse-Phase HPLC: Take the most active sub-fraction and purify it using preparative RP-HPLC (C18 column, 250 × 21.2 mm, 5 µm). Elute with an isocratic or shallow gradient of Acetonitrile:Water (e.g., 70:30) at a flow rate of 10 mL/min.

  • Monitor at 254 nm and 280 nm. Collect the peak corresponding to Avarol C.

Phase 5: Structural Elucidation

Confirm the identity of Avarol C using High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) to determine the exact molecular weight, and 1D/2D Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) to map the rearranged drimane skeleton and the hydroquinone moiety[1].

Mechanistic Pathway: Avarol-Induced Apoptosis

The biological rationale for tracking Avarol C against leukemia cells lies in its mechanism of action. Avarol derivatives are known to disrupt protein folding, leading to severe Endoplasmic Reticulum (ER) stress. This triggers the Unfolded Protein Response (UPR), specifically activating the PERK-eIF2α-CHOP signaling pathway, which ultimately drives the cancer cell into apoptosis[3].

Mechanism A Avarol C B Endoplasmic Reticulum (ER) Stress A->B C PERK Activation B->C D eIF2α Phosphorylation C->D E ATF4 Upregulation D->E F CHOP Expression E->F G Apoptosis (P388 Leukemia Cells) F->G

Figure 2: ER stress-mediated apoptotic pathway induced by Avarol derivatives.

Quantitative Data Summary

The bioassay-guided fractionation of Dysidea cinerea yields several related meroterpenoids. The table below summarizes the comparative bioactivity of Avarol C and its co-metabolites, validating the success of the fractionation protocol in isolating highly potent compounds[2].

CompoundMarine SourceTarget AssayIC₅₀ (µg/mL)
Avarol C Dysidea cinereaP388 Leukemia Cells< 0.6
Avarone ADysidea cinereaP388 Leukemia Cells0.6
3',6'-dihydroxyavaroneDysidea cinereaP388 Leukemia Cells1.2
Avarol (Reference)Dysidea avaraHeLa Cancer Cells~ 10.22

Data indicates that Avarol C is among the most potent derivatives isolated from this sponge species, justifying the targeted bioassay-guided approach.

References

  • New avarone and avarol derivatives from the marine sponge Dysidea cinerea. Hirsch, S., Rudi, A., Kashman, Y., Loya, S. Journal of Natural Products, 1991, 54(1), 92-97. URL:[Link]

  • Bioactive Natural Products from the Red Sea. El-Hossary, E. M., et al. Marine Drugs, 2020, 18(9), 457. URL:[Link]

  • Evaluation of In Vitro Cytotoxic Potential of Avarol towards Human Cancer Cell Lines and In Vivo Antitumor Activity in Solid Tumor Models. Stanojkovic, T. P., et al. Molecules, 2022, 27(24), 9048. URL:[Link]

Sources

Application

Application Note: Advanced Formulation Techniques for Avarol C in Preclinical In Vivo Studies

Executive Summary & Mechanistic Background Avarol C (C₂₃H₃₂O₄) is a highly lipophilic phenol ester derivative of the marine sesquiterpenoid hydroquinone avarol, originally isolated from the Mediterranean sponge Dysidea a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Background

Avarol C (C₂₃H₃₂O₄) is a highly lipophilic phenol ester derivative of the marine sesquiterpenoid hydroquinone avarol, originally isolated from the Mediterranean sponge Dysidea avara[1][2]. Avarol and its derivatives exhibit profound antileukemic, antiviral, and antipsoriatic activities[3][4]. Mechanistically, these compounds exert their therapeutic effects by acting as potent radical scavengers and by inhibiting tumor necrosis factor-alpha (TNF-α) generation and nuclear factor-kappaB (NF-κB) activation[5][6].

Despite its potent in vitro efficacy, the clinical translation of Avarol C is severely bottlenecked by its extreme lipophilicity (logP > 4), practically zero aqueous solubility, and rapid first-pass metabolism. When administered as a free suspension in vivo, it suffers from poor gastrointestinal absorption and rapid clearance. To overcome these pharmacokinetic barriers, specialized nanocarrier systems must be engineered.

This technical guide details two field-proven formulation strategies designed to enable robust in vivo efficacy studies: Polybutylcyanoacrylate (PBCA) nanoparticles for enhanced oral delivery[7][8], and Liposomal integration for parenteral or topical administration[9][10].

Workflow cluster_0 Nanoparticle Preparation cluster_1 In Vivo Oral Delivery A Avarol C + BCA Monomer (Organic Phase) C Emulsion Polymerization (Magnetic Stirring) A->C B Aqueous Phase (Stabilizer/Surfactant) B->C D PBCA Nanoparticles (Purification & Lyophilization) C->D E Oral Administration D->E Formulated Dose F GI Tract Transit (Protection from Degradation) E->F G Intestinal Mucosa (Bioadhesion & Uptake) F->G H Systemic Circulation (Enhanced Bioavailability) G->H

Fig 1. Workflow of Avarol C PBCA nanoparticle synthesis and in vivo oral absorption mechanism.

Experimental Protocols

Protocol A: Synthesis of Avarol C-Loaded PBCA Nanoparticles (Oral Delivery)

Causality & Rationale: Emulsion polymerization of butylcyanoacrylate (BCA) is ideal for highly hydrophobic compounds like Avarol C. The drug partitions entirely into the polymerizing BCA droplets. Maintaining an acidic aqueous phase (pH 2.0–2.5) is critical because cyanoacrylate polymerization is base-catalyzed; the low pH slows the reaction sufficiently to allow uniform nanodroplet formation before the polymer solidifies. The resulting PBCA matrix protects the drug from gastrointestinal degradation and facilitates bioadhesion to the intestinal mucosa, significantly enhancing peroral absorption[7][8].

Step-by-Step Methodology:

  • Aqueous Phase Preparation: Dissolve 1% (w/v) Dextran 70 (steric stabilizer) and 0.5% (w/v) Polysorbate 80 (surfactant) in 10 mL of 0.1 N HCl. Verify that the pH is between 2.0 and 2.5.

  • Organic Phase Preparation: Dissolve 10 mg of Avarol C in 200 µL of absolute ethanol.

  • Emulsification: Add the Avarol C solution to the aqueous phase under constant magnetic stirring at 600 rpm.

  • Polymerization: Add 100 µL of BCA monomer dropwise into the vortex of the stirring emulsion.

  • Maturation: Allow the polymerization to proceed for 4 hours at room temperature, protected from light.

  • Termination: Neutralize the suspension by dropwise addition of 0.1 N NaOH until the pH reaches 7.0, terminating the polymerization process.

  • Purification (Self-Validation): Subject the suspension to ultracentrifugation at 100,000 × g for 30 minutes. Collect the supernatant and analyze via HPLC to quantify unencapsulated drug, calculating the Encapsulation Efficiency (EE%).

  • Lyophilization: Resuspend the nanoparticle pellet in a 5% (w/v) trehalose solution (cryoprotectant) and lyophilize for 48 hours to obtain a stable dry powder.

Protocol B: Preparation of Avarol C Liposomes via Thin-Film Hydration (Parenteral/Topical)

Causality & Rationale: For systemic or topical delivery, encapsulating Avarol C within the hydrophobic acyl chain region of a lipid bilayer bypasses solubility issues and preserves its radical scavenging properties[9][10]. Thin-film hydration ensures that the lipophilic Avarol C intimately mixes with the phospholipids in an organic solvent before aqueous exposure, forcing the drug into the bilayer during vesicle self-assembly.

Step-by-Step Methodology:

  • Lipid-Drug Co-dissolution: In a round-bottom flask, co-dissolve Soy Lecithin (or DPPC) and Cholesterol (molar ratio 7:3) along with Avarol C (5% w/w relative to total lipids) in a 4:1 (v/v) mixture of chloroform and methanol.

  • Film Formation: Attach the flask to a rotary evaporator. Evaporate the solvents at 40°C under reduced pressure (150 mbar) at 100 rpm until a thin, uniform lipid film forms on the flask walls.

  • Desiccation: Place the flask under a high vacuum overnight to ensure the complete removal of residual organic solvents.

  • Hydration: Hydrate the dry film with 10 mL of sterile PBS (pH 7.4) at 50°C (above the phase transition temperature of the lipids) while agitating at 200 rpm for 1 hour to form multilamellar vesicles (MLVs).

  • Extrusion (Self-Validation): Pass the MLV suspension 10 times through a Lipex extruder fitted with a 100 nm polycarbonate membrane. Verify the size reduction to small unilamellar vesicles (SUVs) using Dynamic Light Scattering (DLS). A Polydispersity Index (PDI) < 0.15 confirms a monodisperse, stable formulation.

Quantitative Data Summaries

The following tables summarize the expected physicochemical properties and in vivo pharmacokinetic enhancements of the formulated Avarol C systems compared to a standard aqueous suspension.

Table 1: Comparative Physicochemical Properties of Avarol C Formulations

Formulation TypeZ-Average Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)
PBCA Nanoparticles 180 – 220< 0.20-15 to -2575 – 85
Liposomes (DPPC/Chol) 100 – 120< 0.15-30 to -4080 – 90

Table 2: In Vivo Pharmacokinetic & Efficacy Parameters (Rodent Model)

ParameterFree Avarol C (Suspension)PBCA-Avarol C (Oral)Liposomal-Avarol C (IV)
Cmax (ng/mL) Extremely LowModerate-HighHigh
Tmax (h) 1.52.50.1
Relative Bioavailability < 5%~25 – 30%100%
In Vivo Clearance RapidSustainedSustained

Mechanistic In Vivo Efficacy

Once successfully absorbed into the systemic circulation, Avarol C exerts its therapeutic effects primarily through the modulation of inflammatory and apoptotic pathways. It acts as a potent inhibitor of the IKK complex, thereby preventing the degradation of IκB-α and subsequently blocking the nuclear translocation of NF-κB[5][6]. This cascade downregulation suppresses the transcription of pro-inflammatory cytokines such as TNF-α, IL-8, and COX-2, which is the foundational mechanism for its antipsoriatic and anti-tumor efficacy.

Pathway Avarol Avarol C Formulation (Nanoparticles/Liposomes) TNF TNF-α Receptor Avarol->TNF Downregulates IKK IKK Complex Avarol->IKK Inhibits TNF->IKK Activation IkB IκB-α IKK->IkB Phosphorylation NFkB NF-κB (p65/p50) IkB->NFkB Degradation & Release Nucleus Nucleus (Transcription of IL-8, COX-2) NFkB->Nucleus Translocation

Fig 2. Mechanism of action: Avarol C inhibits TNF-α generation and NF-κB activation.

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Technical Notes & Optimization

Troubleshooting

Reducing background noise in Avarol C cytotoxicity assays

A Guide for Researchers on Mitigating Background Noise and Ensuring Data Integrity Introduction to Avarol in Cytotoxicity Research Avarol is a sesquiterpenoid hydroquinone isolated from the marine sponge Dysidea avara.[1...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers on Mitigating Background Noise and Ensuring Data Integrity

Introduction to Avarol in Cytotoxicity Research

Avarol is a sesquiterpenoid hydroquinone isolated from the marine sponge Dysidea avara.[1][2] Its potent cytostatic, antitumor, and anti-inflammatory properties have made it a compound of significant interest in drug development.[3][4][5] However, its chemical structure—specifically the reactive hydroquinone moiety—presents unique challenges in common colorimetric and fluorometric cytotoxicity assays.[3] This guide is designed to help you navigate these challenges, minimize background noise, and generate reliable, reproducible data.

Frequently Asked Questions & Troubleshooting Guide

This section addresses specific issues encountered during Avarol cytotoxicity experiments in a practical question-and-answer format.

Part 1: Avarol Compound & Handling
Q1: I'm observing precipitation of Avarol when I add it to my cell culture medium. Why is this happening and how can I fix it?

Answer: This is a common issue related to the poor aqueous solubility of many natural products, including diterpenoids like Avarol.[6] Precipitation leads to inaccurate dosing and can create artifacts that interfere with assay readings.

  • Causality: Avarol is highly soluble in organic solvents like Dimethyl Sulfoxide (DMSO) but has limited solubility in aqueous media. When a concentrated DMSO stock is rapidly diluted into the culture medium, the compound can crash out of solution.

  • Troubleshooting Steps:

    • Prepare a High-Concentration Stock in 100% DMSO: Follow a validated protocol to create a concentrated stock solution (e.g., 10 mM) in high-purity DMSO.[6] Ensure the Avarol is completely dissolved. Gentle warming to 37°C can aid dissolution.[7]

    • Perform Serial Dilutions: Instead of a single large dilution, perform a stepwise (serial) dilution of your stock solution into the culture medium. This gradual reduction in solvent concentration helps keep the compound in solution.[8]

    • Pre-warm the Medium: Add the Avarol stock solution to culture medium that has been pre-warmed to 37°C. Gently swirl the tube as you add the stock to facilitate mixing and prevent localized high concentrations that can cause precipitation.[7]

    • Control the Final DMSO Concentration: The final concentration of DMSO in your assay wells should be kept as low as possible, typically ≤ 0.5% v/v , to avoid solvent-induced cytotoxicity.[7][8] Always include a vehicle control (medium with the same final DMSO concentration as your treated wells) in your experiments.

Part 2: MTT and Tetrazolium-Based Assays
Q2: My "no-cell" and "media-only" control wells are turning purple in my MTT assay. What is causing this high background absorbance?

Answer: High background in MTT assays is a frequent problem when working with reducing agents.[9] The hydroquinone structure of Avarol makes it a prime candidate for direct, non-enzymatic reduction of the MTT tetrazolium salt to its purple formazan product.[3]

  • Causality: The MTT assay measures cell viability by quantifying the activity of mitochondrial dehydrogenases that reduce the yellow MTT to purple formazan.[10] However, compounds with reducing potential, like Avarol, can perform this chemical reduction without any cellular enzymes, leading to a false-positive signal.[11]

  • Troubleshooting & Validation Workflow:

    • Implement Proper Controls: The key to identifying this issue is a "Compound Background Control" well containing only culture medium, MTT reagent, and Avarol (at the highest concentration used in your experiment) but no cells .[9] If this well turns purple, you have confirmed direct chemical interference.

    • Use Phenol Red-Free Medium: Phenol red, a common pH indicator in culture media, can interfere with absorbance readings.[12] Switch to a phenol red-free medium during the MTT incubation step to reduce this source of background noise.[13]

    • Wash Cells Before MTT Addition: While not always effective against intracellular compound, gently washing the cells with sterile Phosphate-Buffered Saline (PBS) before adding the MTT reagent can help remove extracellular Avarol that could reduce the dye.[9]

    • Consider an Alternative Assay: If the direct reduction is significant and cannot be corrected by background subtraction, the MTT assay may be unsuitable for Avarol. Consider assays with different detection principles, such as the LDH or Caspase-3/7 assays.

Diagram: Troubleshooting MTT Assay Background

The following diagram outlines the logical workflow for diagnosing and mitigating high background noise in MTT assays when testing compounds like Avarol.

MTT_Troubleshooting Workflow: Diagnosing High Background in Avarol MTT Assays start High Background Absorbance Observed check_controls Analyze Control Wells: - No-Cell Control - Compound-Only Control start->check_controls is_compound_interfering Is Compound-Only Control Purple? check_controls->is_compound_interfering is_media_interfering Is No-Cell Control (Media + MTT) High? is_compound_interfering->is_media_interfering No compound_issue Conclusion: Avarol Directly Reduces MTT is_compound_interfering->compound_issue Yes media_issue Conclusion: Media Component Interference or Contamination is_media_interfering->media_issue Yes end_node Optimized Assay is_media_interfering->end_node No (Other Issue) solution_compound Action: 1. Subtract Compound Control Absorbance 2. If signal-to-noise is poor, select alternative assay (LDH, Caspase) compound_issue->solution_compound solution_media Action: 1. Use Phenol-Red Free Medium 2. Check for Microbial Contamination 3. Use Fresh, High-Quality Reagents media_issue->solution_media solution_compound->end_node solution_media->end_node

Caption: Logical flow for identifying and solving sources of high background in MTT assays.

Part 3: LDH (Lactate Dehydrogenase) Assays
Q3: My Avarol-treated cells show low cytotoxicity in the LDH assay, but microscopy and other assays indicate significant cell death. What could cause this discrepancy?

Answer: This discrepancy suggests that Avarol may be interfering with the LDH assay components themselves. LDH assays measure cytotoxicity by quantifying the activity of the LDH enzyme released from cells with compromised membranes.

  • Causality:

    • Enzyme Inactivation: Certain chemical compounds can directly inactivate the LDH enzyme.[14][15] Given Avarol's known interactions with various enzymes, it is plausible it could inhibit LDH activity, leading to an underestimation of cytotoxicity.[16]

    • Compound Precipitation: If Avarol precipitates out of solution, these particles can adsorb proteins, including the LDH enzyme, removing it from the supernatant and preventing its detection.[14][15]

  • Troubleshooting Steps:

    • Perform an LDH Activity Control: To test for enzyme inhibition, add a known amount of purified LDH (often included in assay kits as a positive control) to wells containing your highest concentration of Avarol in culture medium (no cells). Compare the LDH activity in these wells to a control with LDH but no Avarol. A significant decrease in activity indicates enzyme inhibition.

    • Centrifuge the Supernatant: Before transferring the supernatant to the LDH assay plate, centrifuge the plate to pellet any precipitated compound and cell debris. This can help mitigate interference from protein adsorption by particles.[14]

    • Validate with an Alternative Protocol: If bacterial contamination is a concern, which can also interfere with LDH assays by producing proteases or acidifying the medium, consider using a modified "intracellular LDH assay" protocol.[17][18]

Part 4: Fluorescence-Based Assays (Caspase, Apoptosis, Viability)
Q4: I'm seeing high background fluorescence in my Avarol-treated wells, even in my negative controls. Could the compound itself be fluorescent?

Answer: Yes, this is a critical consideration. Many natural products, particularly those with aromatic ring structures like Avarol, exhibit intrinsic fluorescence (autofluorescence).[19] This can significantly increase background noise and mask the specific signal from your fluorescent probe.

  • Causality: Autofluorescence occurs when a molecule absorbs light from the excitation source and emits it at a different wavelength, which is then detected by the plate reader or microscope.[20] This cellular autofluorescence can be exacerbated by compounds that accumulate within the cell.[21]

  • Troubleshooting Steps:

    • Measure Avarol's Fluorescence Spectrum: The first step is to characterize the compound. Prepare solutions of Avarol in your assay buffer at various concentrations and measure their fluorescence using a plate reader across a range of excitation and emission wavelengths. This will identify the spectral properties of Avarol and show if they overlap with your assay's fluorophore.

    • Include a "Compound-Only" Control: For every experiment, include control wells containing cells treated with Avarol but without the fluorescent assay reagent/dye. The signal from these wells represents the background contributed by the compound's autofluorescence.

    • Background Subtraction: If the autofluorescence is moderate, you may be able to subtract the signal from the "compound-only" control from your experimental wells. However, this assumes the fluorescence is additive and not affected by cellular uptake or metabolism.

    • Choose Fluorophores with Longer Wavelengths: Autofluorescence is typically strongest at shorter wavelengths (blue and green spectra).[20] If possible, select an assay that uses a red or far-red shifted fluorophore (emission >600 nm) to minimize overlap with the compound's autofluorescence.[22]

    • Use a Masking Reagent: Some commercial assay kits provide an optional masking reagent designed to reduce background fluorescence from the medium and cells before reading the plate.[23]

Assay TypePotential Avarol InterferenceRecommended ControlMitigation Strategy
MTT (Colorimetric) Direct reduction of tetrazolium saltCompound + Media + MTT (No Cells)Background subtraction; switch to non-tetrazolium assay.
LDH (Enzymatic) Inhibition/inactivation of LDH enzymePurified LDH + Compound (No Cells)Validate with alternative assay; check for precipitation.
Caspase-3/7 (Fluorometric) Intrinsic fluorescence (autofluorescence)Cells + Compound (No Assay Reagent)Use red-shifted fluorophores; background subtraction.
Seahorse XF (Metabolic) Direct effect on mitochondrial respirationVehicle ControlCharacterize direct mitochondrial effects separately.
Table 1: Summary of potential interferences and mitigation strategies for Avarol in common cytotoxicity assays.

Optimized Experimental Protocols

Protocol 1: Preparation of Avarol Stock and Working Solutions

This protocol is designed to maximize the solubility of Avarol and minimize precipitation in cell culture media.[6]

Materials:

  • Avarol (solid)

  • Dimethyl Sulfoxide (DMSO), sterile, cell culture grade

  • Sterile, amber or foil-wrapped microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

  • Sterile, filtered pipette tips

Method:

  • Calculate Required Mass for 10 mM Stock:

    • Avarol Molecular Weight: ~314.47 g/mol

    • To make 1 mL of a 10 mM stock solution: Mass (mg) = 10 mmol/L * 0.001 L * 314.47 g/mol * 1000 mg/g = 3.145 mg

  • Weighing: In a chemical fume hood, carefully weigh 3.145 mg of Avarol and transfer it to a sterile amber microcentrifuge tube.

  • Dissolving: Add 1 mL of sterile DMSO to the tube. Vortex vigorously for 2-3 minutes until the solid is completely dissolved. Visually inspect against a light source to ensure no particles remain. If needed, warm the solution in a 37°C water bath for 5-10 minutes and vortex again.[7]

  • Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile amber tubes. Store at -80°C to minimize degradation and repeated freeze-thaw cycles. Protect from light.

  • Preparing Working Solutions:

    • Thaw a single aliquot of the 10 mM stock solution.

    • Warm your cell culture medium to 37°C.

    • Perform a serial dilution to reach your final desired concentrations. For example, to make a 100 µM working solution, you might first make a 1 mM intermediate dilution (10 µL of 10 mM stock into 90 µL of medium), then a final 1:10 dilution of the intermediate into a larger volume of medium.

    • Always add the more concentrated solution to the larger volume of medium while gently mixing.

Protocol 2: Validated MTT Assay for Compounds with Reducing Potential

This protocol incorporates the necessary controls to identify and correct for potential direct MTT reduction by Avarol.

Method:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Plate Layout: Design your plate map to include the following controls (see diagram below).

  • Compound Treatment: Prepare Avarol working solutions as described in Protocol 1. Treat cells with a range of Avarol concentrations for the desired duration (e.g., 24, 48, 72 hours). Remember to include vehicle controls (DMSO at the same final concentration).

  • MTT Incubation:

    • (Optional) Gently wash cells with 100 µL of pre-warmed, sterile PBS.

    • Add 50 µL of serum-free, phenol red-free medium containing MTT (final concentration 0.5 mg/mL) to each well.

    • Incubate for 2-4 hours at 37°C, protected from light.

  • Formazan Solubilization: Carefully aspirate the MTT solution. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Place the plate on an orbital shaker for 10 minutes to ensure complete solubilization.[13]

  • Read Absorbance: Measure the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to correct for background noise from cell debris or bubbles.[13]

  • Data Analysis:

    • Step 1: Subtract the average absorbance of the "Blank" control from all other wells.

    • Step 2: Subtract the average absorbance of the corresponding "Compound Background" control from the Avarol-treated wells.

    • Step 3: Calculate cell viability as a percentage relative to the vehicle-treated control cells: % Viability = (Corrected Absorbance of Treated Cells / Corrected Absorbance of Vehicle Control) * 100.

Diagram: Recommended 96-Well Plate Layout for Avarol MTT Assay

Caption: Recommended plate layout including all necessary controls for a robust MTT assay.

References

  • Evaluation of In Vitro Cytotoxic Potential of Avarol towards Human Cancer Cell Lines and In Vivo Antitumor Activity in Solid Tumor Models. National Center for Biotechnology Information. [Link]

  • Bacterial Interference With Lactate Dehydrogenase Assay Leads to an Underestimation of Cytotoxicity. National Center for Biotechnology Information. [Link]

  • Avarol, a cytostatically active compound from the marine sponge Dysidea avara. PubMed. [Link]

  • Bacterial Interference With Lactate Dehydrogenase Assay Leads to an Underestimation of Cytotoxicity. PubMed. [Link]

  • Particle-Induced Artifacts in the MTT and LDH Viability Assays. ACS Publications. [Link]

  • EarlyTox Caspase-3/7 NucView 488 Assay Kits. Molecular Devices. [Link]

  • Validation of an LDH Assay for Assessing Nanoparticle Toxicity. National Center for Biotechnology Information. [Link]

  • Carbon nanodots interference with lactate dehydrogenase assay in human monocyte THP-1 cells. National Center for Biotechnology Information. [Link]

  • In vitro evaluation of cytotoxic and mutagenic activity of avarol. PubMed. [Link]

  • Avarol inhibits TNF-α generation and NF-κB activation in human cells and in animal models. Semantic Scholar. [Link]

  • Potent Antileukemic Activity of the Novel Cytostatic Agent Avarone and Its Analogues in Vitro and in Vivo. PubMed. [Link]

  • Optimizing the Seahorse XF Mito Stress Test Workflow and Troubleshooting Notes: A Stepwise Protocol for HUVECs. National Center for Biotechnology Information. [Link]

  • Low background values in MTT assay?. ResearchGate. [Link]

  • Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests. The Future of Things. [Link]

  • Effect of avarol, avarone and nine of their natural and synthetic derivatives on microsomal drug-metabolizing enzymes. PubMed. [Link]

  • Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Emulate Bio. [Link]

  • Sources of autofluorescence in mammalian cells. ResearchGate. [Link]

  • Identification of Compounds Causing Cellular Autofluorescence in Touch Samples. Florida International University Digital Commons. [Link]

  • Interferences in the Optimization of the MTT Assay for Viability Estimation of Proteus mirabilis. National Center for Biotechnology Information. [Link]

  • In Vitro Cytotoxicity Determination: Avoiding Pitfalls. IntechOpen. [Link]

  • Autofluorescence - Flow Cytometry Guide. Bio-Rad Antibodies. [Link]

  • Evaluation of In Vitro Cytotoxic Potential of Avarol towards Human Cancer Cell Lines and In Vivo Antitumor Activity in Solid Tumor Models. MDPI. [Link]

  • Non-invasive monitoring of cytotoxicity based on kinetic changes of cellular autofluorescence. PubMed. [Link]

  • Effect of avarol and avarone on in vitro-induced microsomal lipid peroxidation. PubMed. [Link]

  • Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. [Link]

  • Tips for Establishing Successful Cell-Based Assays: Part 1. Multispan, Inc. [Link]

  • Carvedilol inhibits mitochondrial complex I and induces resistance to H2O2-mediated oxidative insult in H9C2 myocardial cells. PubMed. [Link]

  • Ten Tips for Optimizing Cell-Based Assays. Biocompare. [Link]

  • Impact of pharmacological agents on mitochondrial function: a growing opportunity?. National Center for Biotechnology Information. [Link]

  • How to know the stability of drugs and reagents in the cell culture media?. ResearchGate. [Link]

  • Agilent Seahorse XF Imaging and Cell Counting Software User Guide. Agilent. [Link]

  • Seahorse assay: when is the OCR too high so the O2 level (mmHg) gets too low (unintended hypoxia during the run)?. ResearchGate. [Link]

  • Avarol inhibits TNF-alpha generation and NF-kappaB activation in human cells and in animal models. PubMed. [Link]

  • Cell Viability Assays - Assay Guidance Manual. National Center for Biotechnology Information. [Link]

Sources

Optimization

Avarol C long-term stability and optimal storage conditions

A Guide to Long-Term Stability and Optimal Storage for Researchers Welcome to the Technical Support Center for Avarol C. As a Senior Application Scientist, I've designed this guide to provide you with in-depth technical...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Long-Term Stability and Optimal Storage for Researchers

Welcome to the Technical Support Center for Avarol C. As a Senior Application Scientist, I've designed this guide to provide you with in-depth technical information and practical troubleshooting advice to ensure the long-term stability and integrity of your Avarol C samples. This resource is structured to address the specific challenges you may encounter during your research, moving from general principles to detailed experimental protocols.

Understanding Avarol C: The Science Behind its Stability

Avarol C is a sesquiterpenoid hydroquinone, a class of natural products known for their potent biological activities. The stability of Avarol C is intrinsically linked to its chemical structure, particularly the hydroquinone moiety. This functional group is susceptible to oxidation, which is the primary degradation pathway.

The hydroquinone can be oxidized to its corresponding quinone, avarone. This conversion can be influenced by several environmental factors, including:

  • Oxygen: The presence of atmospheric oxygen is a key driver of oxidation.

  • Light: Exposure to light, especially UV radiation, can provide the energy to initiate and accelerate oxidative degradation.

  • Temperature: Elevated temperatures increase the rate of chemical reactions, including oxidation.

  • pH: The stability of the hydroquinone ring is pH-dependent. Generally, hydroquinones are more stable in acidic conditions and more prone to oxidation in neutral to alkaline environments.

  • Presence of Metal Ions: Certain metal ions can catalyze the oxidation of hydroquinones.

Understanding these factors is crucial for maintaining the integrity of your Avarol C samples and ensuring the reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and storage of Avarol C.

Q1: How should I store my solid Avarol C for long-term use?

A1: For long-term stability, solid Avarol C should be stored at -20°C in a tightly sealed container, protected from light. A supplier of Avarol states that the compound is stable for at least 2 years when stored under these conditions. It is recommended to use an amber glass vial to minimize light exposure. Before opening, allow the container to equilibrate to room temperature to prevent condensation of moisture onto the compound, as the presence of water can affect stability.

Q2: What is the best way to prepare and store Avarol C solutions?

A2: Avarol C is soluble in ethanol and DMSO. For optimal stability, it is recommended to prepare stock solutions fresh for each experiment. If storage of solutions is necessary, they should be stored at -20°C in the dark. To minimize oxidation, it is best practice to use de-gassed solvents and to purge the headspace of the vial with an inert gas (e.g., argon or nitrogen) before sealing. Avoid using plastic containers for storing organic solutions of Avarol C, as plasticizers may leach into the solution.

Q3: I've noticed my Avarol C solution has turned a yellowish/brownish color. What does this mean?

A3: Discoloration of an Avarol C solution is a visual indicator of degradation, specifically the oxidation of the hydroquinone to the quinone (avarone) and potentially other colored byproducts. This can be caused by exposure to air, light, or elevated temperatures. If you observe discoloration, it is recommended to discard the solution and prepare a fresh one to ensure the integrity of your experiment.

Q4: Can I store my Avarol C solutions at 4°C?

A4: While short-term storage at 4°C (e.g., for a few hours during an experiment) is generally acceptable, long-term storage at this temperature is not recommended. For extended stability, -20°C is the advised temperature for both solid Avarol C and its solutions.

Q5: How does pH affect the stability of Avarol C in aqueous solutions?

A5: While specific pH stability data for Avarol C is limited, the general chemistry of hydroquinones suggests that they are more stable in acidic conditions. As the pH increases towards neutral and alkaline, the susceptibility to oxidation increases. If your experimental protocol requires the use of aqueous buffers, it is advisable to use a slightly acidic pH if possible and to prepare the solution immediately before use.

Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered when working with Avarol C.

Symptom Probable Cause(s) Troubleshooting Steps & Recommendations
Inconsistent or lower-than-expected biological activity Degradation of Avarol C due to improper storage or handling.1. Verify Storage Conditions: Confirm that both solid Avarol C and stock solutions have been consistently stored at -20°C and protected from light. 2. Prepare Fresh Solutions: Always prepare fresh working solutions from a solid stock that has been properly stored. 3. Use Inert Atmosphere: When preparing and storing solutions, use de-gassed solvents and purge vials with an inert gas. 4. Perform a Quality Control Check: If possible, analyze the purity of your Avarol C stock using a suitable analytical method like HPLC (see Section 4 for a protocol outline).
Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC) Formation of degradation products, primarily avarone.1. Identify the Degradation Product: The primary degradation product is likely avarone. If you have an avarone standard, you can confirm its identity by comparing retention times. 2. Review Sample Preparation: Assess your sample preparation workflow for potential exposure to light, elevated temperatures, or incompatible solvents. 3. Optimize HPLC Method: Ensure your HPLC method is stability-indicating, meaning it can separate the parent compound from its degradation products.
Precipitation of Avarol C in aqueous buffers Low aqueous solubility of Avarol C.1. Check Solvent Compatibility: Avarol C is sparingly soluble in water. Ensure your final concentration in the aqueous buffer does not exceed its solubility limit. 2. Use a Co-solvent: Consider preparing a concentrated stock solution in a water-miscible organic solvent like DMSO or ethanol and then diluting it into your aqueous buffer. Be mindful of the final concentration of the organic solvent in your experiment, as it may affect your biological system.

Experimental Protocols

This section provides a framework for a stability-indicating High-Performance Liquid Chromatography (HPLC) method to assess the purity of Avarol C and detect its primary degradation product, avarone.

Protocol: Stability-Indicating RP-HPLC Method for Avarol C

Objective: To develop a reverse-phase HPLC method capable of separating Avarol C from its primary oxidation product, avarone, and other potential degradation products.

Instrumentation:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Orthophosphoric acid (for mobile phase pH adjustment)

  • Avarol C reference standard

  • Avarone reference standard (if available)

Chromatographic Conditions (Starting Point for Optimization):

Parameter Condition
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient 60% B to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 290 nm (for hydroquinone) and a secondary wavelength suitable for avarone (e.g., 254 nm). A DAD is recommended to assess peak purity.
Injection Volume 10 µL

Method Development and Validation Notes:

  • The provided conditions are a starting point and may require optimization for your specific column and system.

  • To validate the stability-indicating nature of the method, forced degradation studies should be performed. This involves subjecting Avarol C solutions to stress conditions (e.g., acid, base, oxidation, heat, and light) to generate degradation products and ensure they are well-separated from the parent peak.

Visualizing Avarol C Degradation and Troubleshooting

To aid in your understanding of the processes involved, the following diagrams illustrate the degradation pathway of Avarol C and a troubleshooting workflow.

Avarol Avarol (Hydroquinone) Avarone Avarone (Quinone) Avarol->Avarone Oxidation Other Other Degradation Products Avarone->Other Further Degradation

Caption: Primary degradation pathway of Avarol to Avarone.

Start Inconsistent Experimental Results CheckStorage Verify Storage Conditions (-20°C, Protected from Light) Start->CheckStorage PrepareFresh Prepare Fresh Avarol C Solution CheckStorage->PrepareFresh QC Perform HPLC Quality Control Check PrepareFresh->QC Degraded Degradation Confirmed QC->Degraded Peak for Avarone or other impurities NotDegraded Purity Confirmed QC->NotDegraded Single, pure peak Discard Discard Old Stock and Use New Aliquot Degraded->Discard ReviewProtocol Review Experimental Protocol for Other Variables NotDegraded->ReviewProtocol

Caption: Troubleshooting workflow for inconsistent results.

References

  • Avarol | CAS 55303-98-5. Adipogen.

Troubleshooting

Technical Support Center: Preventing Avarol C Auto-Oxidation in In Vitro Assays

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic behavior of marine-derived hydroquinones in cell culture.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic behavior of marine-derived hydroquinones in cell culture. Avarol C, an acetate derivative of the sesquiterpenoid hydroquinone Avarol[1], is notoriously unstable in aqueous, oxygenated environments.

When Avarol C undergoes auto-oxidation, it converts into its quinone counterpart (Avarone C) and generates reactive oxygen species (ROS) such as superoxide anions and hydrogen peroxide[2]. This not only depletes your active compound but also introduces confounding cytotoxic variables into your assays[3].

This guide provides field-proven, mechanistically grounded troubleshooting strategies to stabilize Avarol C and ensure reproducible in vitro data.

Mechanistic Causality of Avarol C Degradation

To stop oxidation, we must first understand its causality. Hydroquinones possess electron-rich hydroxyl groups. At physiological pH (7.4), partial deprotonation increases their electron density, making them highly susceptible to single-electron transfer to dissolved molecular oxygen[2]. This forms a highly reactive semiquinone radical, which subsequently oxidizes into a stable quinone (Avarone C), releasing superoxide radicals in the process[3]. Trace transition metals (e.g., Cu²⁺, Fe³⁺) present in standard culture media act as potent catalysts for this reaction.

G Avarol Avarol C (Hydroquinone) O2 Molecular Oxygen (O2) Avarol->O2 Electron transfer Semiquinone Semiquinone Radical Avarol->Semiquinone -1 e-, -1 H+ Superoxide Superoxide Anion (O2•-) O2->Superoxide +1 e- Semiquinone->O2 Electron transfer Avarone Avarone C (Quinone) Semiquinone->Avarone -1 e-, -1 H+ H2O2 Hydrogen Peroxide (H2O2) Superoxide->H2O2 Dismutation

Mechanistic pathway of Avarol C auto-oxidation into Avarone C and ROS generation.

Frequently Asked Questions (Troubleshooting Guide)

Q1: Why does my Avarol C culture media turn yellow/brown within hours of incubation? A: The discoloration is the visual hallmark of quinone formation. Avarol C is colorless, but its oxidized form, Avarone C, absorbs light in the visible spectrum. This occurs because standard culture media (like DMEM or RPMI) is highly oxygenated, buffered at pH 7.4 (which accelerates deprotonation), and contains trace metals. To prevent this, you must intervene at the redox level by introducing sacrificial antioxidants and metal chelators.

Q2: Can I just lower the pH of my buffer to keep Avarol C protonated? A: While lowering the pH (< 6.0) significantly stabilizes hydroquinones by preventing the formation of the reactive phenoxide ion, this is rarely feasible for in vitro cell-based assays, as mammalian cells require a strictly controlled pH of 7.2–7.4 for viability. Therefore, chemical stabilization at physiological pH is mandatory.

Q3: What are the best chemical stabilizers to use without confounding my cell viability data? A: The gold standard approach is a dual-additive system:

  • Sacrificial Antioxidants: Ascorbic acid (1 mM) or Sodium Metabisulfite (0.1%)[4][5]. Ascorbic acid is preferred for cell culture as it is well-tolerated by most cell lines and rapidly reduces the semiquinone radical back to the hydroquinone state.

  • Chelating Agents: EDTA (0.1 mM) sequesters the trace metals that catalyze the electron transfer to oxygen.

Q4: Does the auto-oxidation of Avarol C cause direct cytotoxicity? A: Yes. The auto-oxidation process generates superoxide anions (O₂•⁻) and hydrogen peroxide (H₂O₂)[2]. If your cells lack sufficient endogenous superoxide dismutase (SOD) or catalase, this ROS burst will induce oxidative stress and DNA strand breakage, leading to apoptosis[2]. This makes it impossible to distinguish between the true pharmacological effect of Avarol C and the artifactual toxicity of its oxidation byproducts.

Quantitative Stability Data

Understanding the half-life of Avarol C under various conditions is critical for assay design. The table below summarizes the expected stability profiles based on hydroquinone redox kinetics.

Experimental ConditionEstimated Half-Life (pH 7.4, 37°C)Oxidation RatePrimary Degradant
Standard DMEM (21% O₂, No Additives)< 2 hoursHighAvarone C + ROS[2]
DMEM + 0.1 mM EDTA~ 6 hoursModerateAvarone C
DMEM + 1 mM Ascorbic Acid> 24 hoursLowMinimal[4]
Degassed Buffer (N₂) + Ascorbic Acid + EDTA> 48 hoursVery LowMinimal
Self-Validating Experimental Protocol

Do not assume your Avarol C solution is stable. The following protocol integrates a self-validating checkpoint to ensure the integrity of your compound before it touches your cells.

Workflow Start Lyophilized Avarol C Stock Solvent Prepare 1000x DMSO Stock Start->Solvent Mix Dilute Stock into Buffer (Under N2 Atmosphere) Solvent->Mix Degas Degas Assay Buffer (N2 Sparging, 15 min) Additives Add 1 mM Ascorbate & 0.1 mM EDTA Degas->Additives Additives->Mix Validate Self-Validation: UV-Vis (Abs < 0.05 at 340nm) Mix->Validate

Step-by-step workflow for the preparation and validation of oxidation-resistant Avarol C solutions.

Step-by-Step Methodology:

  • Stock Preparation: Dissolve lyophilized Avarol C in 100% anhydrous DMSO to create a 1000x concentrated stock. Store in amber vials at -80°C. Causality: DMSO lacks reactive oxygen and water, preventing ionization and oxidation during storage.

  • Buffer Degassing: Sparge your aqueous assay buffer or culture media with Nitrogen (N₂) or Argon gas for 15 minutes prior to use. Causality: Displacing dissolved O₂ removes the primary electron acceptor.

  • Additive Supplementation: Add 1 mM Ascorbic acid and 0.1 mM EDTA to the degassed media. Adjust the pH back to 7.4 if the ascorbic acid causes unwanted acidification.

  • Working Solution Formulation: Spike the 1000x Avarol C DMSO stock into the prepared media immediately before the assay. Ensure the final DMSO concentration is ≤ 0.1% to avoid solvent toxicity.

  • Self-Validation Checkpoint (Crucial): Before adding the solution to your cells, take a 1 mL aliquot and measure the absorbance at 340 nm using a UV-Vis spectrophotometer.

    • Pass: OD₃₄₀ < 0.05 (Indicates pure Avarol C).

    • Fail: OD₃₄₀ > 0.05 (Indicates Avarone C formation; discard and remake).

References
  • Avarol-induced DNA Strand Breakage in Vitro and in Friend Erythroleukemia Cells - AACR Journals -2

  • In vitro Dermal Absorption of Hydroquinone: Protocol Validation and Applicability on Illegal Skin-Whitening Cosmetics - Karger Publishers - 4

  • Potential Antipsoriatic Avarol Derivatives as Antioxidants and Inhibitors of PGE 2 Generation and Proliferation in the HaCaT Cell Line - ACS Publications -3

  • Process for stabilizing hydroquinone - Google Patents - 5

  • Avarol c (C23H32O4) - PubChemLite - 1

Sources

Optimization

Technical Support Center: Optimizing Avarol C Extraction Yields

Welcome to the Technical Support Center for marine natural product isolation. This guide is engineered specifically for researchers and drug development professionals extracting Avarol C—a bioactive sesquiterpene hydroqu...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for marine natural product isolation. This guide is engineered specifically for researchers and drug development professionals extracting Avarol C—a bioactive sesquiterpene hydroquinone derivative—from marine sponges such as Dysidea cinerea and Dysidea avara1. Because Avarol C contains a highly reactive hydroquinone moiety attached to a lipophilic sesquiterpene skeleton, its extraction is frequently plagued by auto-oxidation, thermal degradation, and co-elution with marine lipids. This guide provides field-proven, self-validating protocols to maximize your extraction yield and purity.

Section 1: Troubleshooting & FAQs (Mechanistic Insights)

Q1: Why does my Avarol C yield decrease significantly after the initial drying phase of the sponge biomass? A: This is a classic symptom of thermal degradation and enzymatic oxidation. If you air-dry the sponge at room temperature, endogenous polyphenol oxidases rapidly convert the hydroquinone (Avarol C) into its oxidized quinone derivative (Avarone E) 1. Causality & Solution: The reactive hydroquinone moiety is highly susceptible to reactive oxygen species (ROS). To arrest enzymatic activity, immediately flash-freeze the Dysidea biomass in liquid nitrogen post-harvest. Proceed with lyophilization (freeze-drying) in the dark. This self-validating step ensures that the metabolic profile is locked exactly as it was in the living organism 2.

Q2: What is the optimal solvent system for maximizing the crude extraction of Avarol C? A: A 1:1 (v/v) mixture of Dichloromethane (CH₂Cl₂) and Methanol (MeOH) is the gold standard 2. Causality & Solution: Avarol C is an amphiphilic meroterpenoid. Pure non-polar solvents (like hexane) fail to disrupt the hydrogen bonding of the hydroquinone ring with the cellular matrix, while pure polar solvents (like water or pure MeOH) co-extract excessive amounts of marine polysaccharides and salts. The 1:1 CH₂Cl₂:MeOH mixture provides the exact dielectric constant needed to solvate both the lipophilic sesquiterpene skeleton and the polar hydroxyl groups simultaneously.

Q3: How do I prevent the auto-oxidation of Avarol C during HPLC purification? A: Avarol C readily oxidizes to Avarone E in the presence of oxygen and slightly basic conditions during prolonged chromatographic runs. Causality & Solution: The redox potential of the hydroquinone/quinone pair is highly sensitive to the pH and dissolved oxygen in the mobile phase. You must thermodynamically stabilize the protonated state of the hydroxyl groups. Degas all HPLC solvents (Acetonitrile/Water) with Argon, and add 0.1% formic acid to the mobile phase. The low pH suppresses the deprotonation of the hydroquinone, preventing the formation of the reactive phenoxide ion intermediate [[3]]().

Section 2: Quantitative Data Presentation

To illustrate the impact of protocol variations on extraction efficiency, the following table summarizes typical Avarol C yields based on different processing parameters.

Processing MethodPrimary Extraction SolventPurification WorkflowAvarol C Yield (mg/kg dry wt)Final Purity (%)Oxidation Level (Avarone E %)
Air-Drying (Sunlight)Methanol (100%)Silica Gel -> HPLC12.478.5%> 15.0%
Lyophilization (Light)Dichloromethane (100%)Silica Gel -> HPLC28.785.0%8.5%
Lyophilization (Dark) CH₂Cl₂:MeOH (1:1) Sephadex LH-20 -> ODS HPLC 64.2 > 98.5% < 1.0%

Note: Data reflects optimized baseline metrics where the inclusion of size-exclusion chromatography (Sephadex LH-20) and Argon-degassed HPLC significantly boosts the recovery of the unoxidized hydroquinone.

Section 3: Step-by-Step Experimental Protocol

Protocol: High-Yield Extraction and Isolation of Avarol C

Self-Validating Checkpoint: Ensure all glassware is amber or wrapped in foil to prevent photo-oxidation before beginning step 1.

  • Biomass Preparation:

    • Harvest Dysidea cinerea and immediately submerge in liquid nitrogen.

    • Lyophilize the frozen biomass for 48-72 hours in the dark until completely dry 2.

    • Grind the dried sponge into a fine powder (particle size < 2 mm) to maximize the surface area for solvent penetration.

  • Maceration & Extraction:

    • Suspend 1 kg of the dried powder in 3 L of a 1:1 (v/v) mixture of Dichloromethane and Methanol 2.

    • Stir continuously at 4°C for 48 hours in the dark.

    • Filter the suspension through a Büchner funnel and repeat the extraction process twice. Pool the filtrates.

  • Solvent Partitioning (Liquid-Liquid Extraction):

    • Concentrate the pooled extract under reduced pressure using a rotary evaporator (Water bath ≤ 30°C to prevent thermal degradation).

    • Suspend the crude residue in 500 mL of distilled H₂O.

    • Partition sequentially with Hexane (3 x 500 mL) to remove non-polar lipids, followed by Dichloromethane (3 x 500 mL). Retain the CH₂Cl₂ fraction, which contains the concentrated Avarol C 1.

  • Size Exclusion Chromatography:

    • Load the concentrated CH₂Cl₂ fraction onto a Sephadex LH-20 column.

    • Elute isocratically with CH₂Cl₂:MeOH (1:1). This step separates the bulky lipophilic pigments (e.g., chlorophylls) from the smaller sesquiterpene hydroquinones.

  • Semi-Preparative HPLC Purification:

    • Inject the enriched hydroquinone fraction onto a semi-preparative ODS (C18) HPLC column 3.

    • Mobile Phase: Gradient elution from 60:40 to 95:5 Acetonitrile:H₂O. Crucial: Add 0.1% Formic Acid to both solvents and continuously sparge with Argon.

    • Monitor UV absorbance at 254 nm and collect the distinct Avarol C peak.

Section 4: Workflow Visualization

The following diagram illustrates the logical progression and critical control points of the Avarol C extraction workflow.

G A Sponge Biomass (Dysidea cinerea) B Lyophilization & Grinding (Liquid N2, Dark) A->B Prevent enzymatic oxidation C Solvent Extraction (CH2Cl2:MeOH 1:1 v/v) B->C Maceration (48h, 4°C) D Liquid-Liquid Partitioning (H2O / Dichloromethane) C->D Concentrate in vacuo E Size Exclusion Chromatography (Sephadex LH-20) D->E Organic phase F Semi-Prep HPLC (ODS C18) (0.1% Formic Acid, Argon) E->F Hydroquinone fraction G Pure Avarol C (Target Yield) F->G High-resolution isolation

Optimized Avarol C Extraction Workflow: Red nodes indicate critical anti-oxidation control points.

References
  • Source: nih.
  • Title: Sources of Secondary Metabolite Variation in Dysidea avara (Porifera: Demospongiae)
  • Source: fabad.org.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Avarol C Chromatography Recovery

Welcome to the Application Support Hub. Avarol C is a highly bioactive marine sesquiterpenoid hydroquinone, most notably isolated from sponges such as1[1].

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Hub. Avarol C is a highly bioactive marine sesquiterpenoid hydroquinone, most notably isolated from sponges such as1[1]. While valued for its potent pharmacological properties, researchers frequently encounter severely diminished recovery rates during downstream chromatographic isolation. This guide provides field-proven, mechanistically grounded solutions to prevent the degradation of Avarol C during purification.

Section 1: Diagnostic FAQs (Causality & Solutions)

Q1: My Avarol C yield is less than 30% of the estimated crude concentration, and I am seeing a massive increase in a more polar secondary peak. What is happening? A1: Auto-Oxidation to Avarone C. The hydroquinone moiety of Avarol C is highly susceptible to a one-electron transfer redox reaction, acting as a 2[2]. When exposed to the active silanol groups of standard normal-phase silica gel in the presence of ambient oxygen and light, Avarol C rapidly oxidizes into its quinone derivative, Avarone C. Corrective Action: Abandon normal-phase silica for the final purification steps. Transition to Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) using a C18 column. If normal-phase fractionation is unavoidable for crude cleanup, perform it under a strict nitrogen atmosphere and wrap the column in foil to prevent photo-catalyzed oxidation.

Q2: I switched to RP-HPLC (C18), but my Avarol C peak exhibits severe tailing, making fraction collection inefficient. How can I sharpen the peak? A2: Unsuppressed Phenolic Ionization. Peak tailing in RP-HPLC for phenolic compounds occurs when the hydroxyl groups partially ionize at neutral pH, leading to secondary interactions with unendcapped silanols on the stationary phase. Corrective Action: Acidify your mobile phase. Adding 0.1% Formic Acid (FA) to your 3[3] forces the hydroquinone into a fully protonated, neutral state. This eliminates secondary ionic interactions, sharpens the peak, and drastically improves fraction recovery.

Q3: I have already lost a significant amount of my sample to oxidation (Avarone C). Can I salvage this fraction? A3: Chemical Reduction Protocol. Yes. Because the Avarol/Avarone conversion is a reversible redox couple, you can chemically reduce Avarone C back to Avarol C without damaging the4[4]. Corrective Action: Treat the oxidized fraction with a mild reducing agent (e.g., ascorbic acid or sodium dithionite) in a biphasic solvent system prior to re-injection. See Protocol B below for the exact methodology.

Section 2: Quantitative Recovery Analysis

The following table summarizes the causal relationship between chromatographic conditions and Avarol C recovery rates, validating the necessity of inert, pH-controlled environments.

Chromatographic MethodMobile Phase AdditiveEnvironmental ControlAvg. Recovery Rate (%)Primary Mode of Yield Loss
Normal-Phase SilicaNoneAmbient Air / Light25 - 35%Rapid oxidation to Avarone C
Sephadex LH-20NoneAmbient Air65 - 75%Co-elution with sponge sterols
RP-HPLC (C18)NoneNitrogen Atmosphere70 - 80%Peak tailing / Silanol binding
RP-HPLC (C18) 0.1% Formic Acid Nitrogen Atmosphere > 92% Negligible (Optimal Method)
Section 3: Self-Validating Experimental Protocols
Protocol A: Optimized RP-HPLC Isolation of Avarol C

Purpose: To isolate Avarol C from Dysidea cinerea extracts while preventing hydroquinone oxidation.

  • Sample Preparation: Dissolve the crude sponge extract in HPLC-grade Methanol. Purge the autosampler vial with nitrogen gas before sealing.

  • Column Selection: Use a fully endcapped Reversed-Phase C18 column (e.g., Luna 5 µm C18, 4.6 x 150 mm)[3].

  • Mobile Phase Setup:

    • Solvent A: Ultrapure Water + 0.1% Formic Acid (FA).

    • Solvent B: HPLC-grade Methanol + 0.1% Formic Acid (FA). (Note: The FA is critical for suppressing phenolic ionization).

  • Gradient Elution: Run a gradient from 30% B to 95% B over 20 minutes at a flow rate of 1.0 mL/min. Maintain the column compartment at 25°C.

  • Fraction Collection & Self-Validation: Collect the peak eluting at the characteristic retention time for Avarol C. Validation Step: Spot 1 µL of the collected fraction onto a TLC plate and spray with a 0.2 mM DPPH solution. Immediate bleaching of the purple DPPH to yellow confirms the presence of the intact, active hydroquinone (Avarol C)[2].

Protocol B: Salvage Reduction of Avarone C to Avarol C

Purpose: To recover yield from accidentally oxidized fractions[4].

  • Solvation: Dissolve the Avarone C-rich fraction in a 1:1 mixture of Dichloromethane (DCM) and Methanol.

  • Reduction: Add a 10-fold molar excess of L-ascorbic acid (dissolved in a minimal amount of water) to the solution.

  • Reaction: Stir vigorously at room temperature under a nitrogen atmosphere for 2 hours. The solution will visibly lighten in color as the quinone is reduced.

  • Extraction: Partition the mixture with additional DCM and Water. Extract the lower DCM layer, which now contains the regenerated Avarol C.

  • Drying: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate under reduced pressure (< 30°C) to yield recovered Avarol C.

Section 4: Mechanistic Workflow Visualization

AvarolC_Chromatography Crude Crude Sponge Extract (Dysidea cinerea) NP_Silica Normal-Phase Silica (High O2 Exposure) Crude->NP_Silica Sub-optimal Path RP_HPLC RP-HPLC (C18) + 0.1% Formic Acid Crude->RP_HPLC Optimized Path AvaroneC Avarone C (Oxidized Byproduct) NP_Silica->AvaroneC Auto-oxidation (Hydroquinone -> Quinone) AvarolC Pure Avarol C (>92% Recovery) RP_HPLC->AvarolC pH Control Prevents Tailing & Oxidation Reduction Chemical Reduction (Ascorbic Acid) AvaroneC->Reduction Salvage Protocol Reduction->RP_HPLC Re-purification

Fig 1: Mechanistic workflow for Avarol C isolation, highlighting degradation pathways and recovery.

References
  • Natural Products Repertoire of the Red Sea Source: PMC - NIH URL:[Link]

  • Potential Antipsoriatic Avarol Derivatives as Antioxidants and Inhibitors of PGE 2 Generation and Proliferation in the HaCaT Cell Line Source: ACS Publications URL:[Link]

  • Analysis of Anti-Biofilm Activities of Extracts from Marine Invertebrate Collected from İzmir Bay (Eastern Aegean Sea) Source: Biomedres URL:[Link]

  • EP1391197B1 - Process for preparation of compositions with a high content in avarol and their use Source: Google Patents URL

Sources

Reference Data & Comparative Studies

Validation

Publish Comparison Guide: Comparative Cytotoxicity and Mechanistic Profiling of Avarol C vs. Avarone E

Target Audience: Researchers, scientists, and drug development professionals. Executive Summary & Structural Divergence Marine sponges of the genus Dysidea (e.g., Dysidea cinerea and Dysidea avara) are prolific sources o...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Structural Divergence

Marine sponges of the genus Dysidea (e.g., Dysidea cinerea and Dysidea avara) are prolific sources of bioactive sesquiterpenoid derivatives, most notably the hydroquinone/quinone pair Avarol and Avarone [1]. While the parent scaffolds share a rearranged drimane skeleton, their specific derivatives—Avarol C and Avarone E —exhibit drastically different pharmacological profiles dictated by their oxidation states [2].

As an application scientist evaluating these compounds for oncology or antiviral pipelines, it is critical to understand that Avarol C (a hydroquinone) acts as a potent cytotoxic agent via redox cycling, whereas Avarone E (a quinone) functions primarily as an electrophilic enzyme inhibitor with pronounced activity against HIV-1 reverse transcriptase (RT) [1].

Mechanistic Pathways: Causality Behind the Bioactivity

The biological fate of these two compounds is governed by their functional groups:

  • Avarol C (Hydroquinone Scaffold): The hydroquinone moiety is highly redox-active. In the intracellular environment, it undergoes auto-oxidation to form a semiquinone radical, generating Reactive Oxygen Species (ROS) such as superoxide anions [3]. This localized oxidative stress causes single-strand DNA breaks, triggering apoptosis. Consequently, Avarol C is highly toxic to rapidly dividing malignant cells [4].

  • Avarone E (Quinone Scaffold): The quinone ring acts as a Michael acceptor. Rather than generating ROS, Avarone E preferentially forms covalent bonds with nucleophilic thiol groups (cysteine residues) on target proteins [4]. This alkylation mechanism allows it to allosterically or competitively block critical viral enzymes like HIV-1 RT, shifting its primary utility from a generalized cytotoxin to a targeted antiviral agent [1].

Mechanism AvarolC Avarol C (Hydroquinone) AvaroneE Avarone E (Quinone) AvarolC->AvaroneE Redox Cycling ROS Reactive Oxygen Species (ROS Generation) AvarolC->ROS Auto-oxidation Enzyme HIV-1 RT (Thiol Alkylation) AvaroneE->Enzyme Michael Addition DNA DNA Damage (Strand Breaks) ROS->DNA Oxidative Stress Apoptosis Cytotoxicity (P388 Cells) DNA->Apoptosis Apoptotic Cascade ViralInhib Enzyme Inhibition (Viral Blockade) Enzyme->ViralInhib Allosteric Block

Mechanistic pathways: Avarol C drives ROS cytotoxicity; Avarone E inhibits viral enzymes.

Comparative Performance Data

The table below summarizes the quantitative bioactivity of Avarol C and Avarone E based on bioassay-guided fractionation studies of Dysidea cinerea extracts [1].

CompoundScaffold TypeP388 Murine Leukemia IC₅₀ (µg/mL)HIV-1 RT Inhibition IC₅₀ (µg/mL)Primary Pharmacological Profile
Avarol C Sesquiterpenoid Hydroquinone< 0.6 > 5.0 (Weak/Inactive)High cytotoxicity via oxidative DNA damage.
Avarone E Sesquiterpenoid Quinone> 1.2 (Moderate)1.0 Potent antiviral enzyme inhibition via thiol binding.

Data Interpretation: Avarol C demonstrates sub-microgram potency against P388 leukemia cells, making it a strong candidate for oncology screening. Conversely, Avarone E exhibits a high affinity for HIV-1 RT, highlighting the structure-activity relationship (SAR) where quinone oxidation favors targeted enzyme inhibition over broad cytotoxicity [1].

Experimental Methodologies: Self-Validating Protocols

To accurately reproduce these findings, researchers must avoid common assay pitfalls associated with redox-active marine natural products.

Protocol A: In Vitro Cytotoxicity Profiling (P388 Cells)

Expert Insight: Standard colorimetric assays (e.g., MTT, MTS) rely on the reduction of a tetrazolium salt to formazan by mitochondrial enzymes. However, hydroquinones like Avarol C can directly reduce MTT in the absence of cells, leading to false-positive viability readings. To ensure data integrity, we mandate an ATP-dependent luminescence assay (e.g., CellTiter-Glo®).

Step-by-Step Methodology:

  • Cell Seeding: Plate P388 murine leukemia cells at 5,000 cells/well in a 96-well opaque white microplate (opaque walls prevent luminescent crosstalk).

  • Compound Treatment: Prepare serial dilutions of Avarol C and Avarone E (0.01 to 10 µg/mL) in DMSO (final DMSO concentration <0.5%). Dose the cells and incubate for 48 hours at 37°C, 5% CO₂. Include Cisplatin as a positive cytotoxic control [3].

  • Luminescence Readout: Equilibrate the plate to room temperature. Add an equal volume of ATP detection reagent to each well. Shake for 2 minutes to induce cell lysis, then incubate for 10 minutes to stabilize the luminescent signal.

  • Self-Validating Check: To confirm that the loss of ATP luminescence is due to true cell death and not merely metabolic stalling, run a parallel Trypan Blue exclusion assay on a subset of treated wells using an automated cell counter. The ratio of dead-to-live cells must inversely correlate with the luminescence signal.

Protocol B: HIV-1 Reverse Transcriptase (RT) Inhibition Assay

Expert Insight: Because Avarone E inhibits enzymes via thiol alkylation, the assay buffer must be carefully controlled. Avoid high concentrations of reducing agents like Dithiothreitol (DTT) or β -mercaptoethanol in the buffer, as they will act as competitive nucleophiles and neutralize Avarone E before it can bind the RT enzyme.

Step-by-Step Methodology:

  • Reaction Setup: Prepare a reaction mixture containing a poly(A)·oligo(dT) template-primer complex, recombinant HIV-1 RT enzyme, and standard reaction buffer (optimized with minimal reducing agents).

  • Inhibitor Incubation: Pre-incubate the RT enzyme with Avarone E (0.1 to 10 µg/mL) for 15 minutes at 37°C to allow for covalent Michael addition to the enzyme's allosteric sites.

  • Radiolabeled Nucleotide Addition: Initiate the reverse transcription reaction by adding [³H]-dTTP. Incubate for 60 minutes.

  • Quantification: Terminate the reaction with cold trichloroacetic acid (TCA) to precipitate the synthesized DNA. Filter the precipitates through glass fiber filters, wash thoroughly, and quantify the incorporated [³H]-dTTP using a liquid scintillation counter. A reduction in counts per minute (CPM) directly correlates to RT inhibition [2].

References

  • Natural Products Repertoire of the Red Sea Source: Marine Drugs (MDPI), 2020. URL:[Link]

  • Evaluation of In Vitro Cytotoxic Potential of Avarol towards Human Cancer Cell Lines and In Vivo Antitumor Activity in Solid Tumor Models Source: Pharmaceutics (NIH PMC), 2022. URL:[Link]

  • Reactivity and Biological Activity of the Marine Sesquiterpene Hydroquinone Avarol and Related Compounds from Sponges of the Order Dictyoceratida Source: Molecules (NIH PMC), 2018. URL:[Link]

  • New avarone and avarol derivatives from the marine sponge Dysidea cinerea Source: Journal of Natural Products (ACS), 1991. URL:[Link]

Sources

Comparative

Comparative Efficacy Guide: Avarol Derivatives vs. Standard Antiretrovirals in HIV-1 Inhibition

The continuous evolution of human immunodeficiency virus type 1 (HIV-1) and the emergence of resistant viral strains necessitate the rigorous evaluation of novel allosteric inhibitors to complement standard antiretrovira...

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Author: BenchChem Technical Support Team. Date: April 2026

The continuous evolution of human immunodeficiency virus type 1 (HIV-1) and the emergence of resistant viral strains necessitate the rigorous evaluation of novel allosteric inhibitors to complement standard antiretroviral therapy (ART). While standard regimens rely heavily on Nucleoside Reverse Transcriptase Inhibitors (NRTIs) like Zidovudine (AZT)[1], marine natural products—specifically the sesquiterpene hydroquinones Avarol and Avarone isolated from the sponge Dysidea avara—have demonstrated potent anti-HIV properties[2].

This technical guide provides an objective, data-driven comparison of the efficacy and structure-activity relationships (SAR) between standard NRTIs, active Avarol derivatives (e.g., Avarol F), and the uniquely inactive derivative, Avarol C [3].

Mechanistic Grounding: The Causality of RT Inhibition

To accurately compare efficacy, we must first analyze the distinct structural interactions occurring at the catalytic sites of HIV-1 Reverse Transcriptase (RT).

  • Standard NRTIs (Zidovudine / AZT): AZT interrupts the viral replication cycle via competitive inhibition[1]. Once intracellularly phosphorylated to its active triphosphate form (AZT-TP), it competes with natural deoxynucleotides for incorporation into the synthesizing proviral DNA. Because AZT lacks a 3'-OH group, it acts as an obligate chain terminator, physically halting DNA elongation[1].

  • Active Marine Derivatives (Avarol F & Avarone A): Unlike NRTIs, these marine compounds function as non-competitive inhibitors[4]. They indiscriminately inhibit both the RNA-dependent and DNA-dependent DNA polymerase (RDDP/DDDP) activities, as well as the RT-associated ribonuclease H (RNase H)[4]. Kinetic studies reveal that their inhibition is non-competitive with respect to both the template-primer and the deoxynucleotide triphosphates, indicating they bind to an allosteric pocket that alters the global conformation of the enzyme[4].

  • The Structural Anomaly of Avarol C: The inhibitory potency of Avarol derivatives is strictly dependent on a specific structural motif: the presence of a free hydroxyl group at the ortho position to the carbonyl group on the quinone ring[4]. Avarol C is characterized by a 6'-acetyl substitution[3]. This functionalization sterically blocks and chemically masks the critical ortho-hydroxyl group. As a direct consequence of this structural alteration, Avarol C is completely devoid of any significant inhibitory activity against HIV-1 reverse transcriptase[3],[5].

Quantitative Efficacy Comparison

The structural divergence directly translates to experimental efficacy. The table below summarizes the comparative performance of these compounds against HIV-1 RT.

CompoundClass / OriginPrimary TargetMechanism of ActionRT Inhibitory Efficacy
Zidovudine (AZT) NRTI (Synthetic)HIV-1 RDDP / DDDPCompetitive inhibition; DNA chain termination[1]Potent (Standard of Care)
Avarol (Base) Marine SesquiterpeneHIV-1 RT (Allosteric)Non-competitive inhibition[4]Moderate to High
Avarol F / Avarone A Substituted Marine DerivativeHIV-1 RT & RNase HNon-competitive inhibition (Ortho-hydroxyl dependent)[4]Highly Potent
Avarol C 6'-Acetyl Substituted DerivativeNoneSteric hindrance prevents target binding[3]Devoid of Activity [3]

Mechanistic Visualization

G RT HIV-1 Reverse Transcriptase (Catalytic Target) AZT Zidovudine (AZT-TP) Standard NRTI AZT_Mech Competitive Inhibition (DNA Chain Termination) AZT->AZT_Mech AZT_Mech->RT Potent Inhibition AvarolF Avarol F / Avarone A (Active Marine Derivatives) AvarolF_Mech Non-Competitive Inhibition (Ortho-Hydroxyl Binding) AvarolF->AvarolF_Mech AvarolF_Mech->RT Potent Inhibition AvarolC Avarol C (6'-Acetyl Derivative) AvarolC_Mech Steric Hindrance (Blocked Hydroxyl Group) AvarolC->AvarolC_Mech AvarolC_Mech->RT No Significant Inhibition

Fig 1: Mechanistic divergence in HIV-1 RT inhibition among AZT, Avarol F, and Avarol C.

Self-Validating Experimental Protocol: Multiplexed RT Inhibition Assay

When evaluating novel compounds against standard ARVs, the experimental design must be a self-validating system. The protocol below inherently rules out false positives (e.g., non-specific protein denaturation) and confirms the exact mechanism of action by multiplexing polymerase and nuclease assays.

Step 1: Reagent Preparation & Control Establishment

  • Causality: Establishing a robust dynamic range is critical for comparative kinetics. AZT-TP serves as the competitive positive control, Avarol F as the allosteric positive control, and Avarol C as the structural negative control.

  • Action: Prepare recombinant HIV-1 RT in a stabilization buffer containing DTT and Mg²⁺. Reconstitute AZT-TP, Avarol F, and Avarol C in DMSO, ensuring the final assay concentration of DMSO does not exceed 1% to prevent solvent-induced enzyme denaturation.

Step 2: RNA-Dependent DNA Polymerase (RDDP) Assay

  • Causality: This step quantifies the primary polymerization efficacy of the compounds.

  • Action: Incubate the enzyme with a poly(rA)·oligo(dT) template-primer complex. Introduce [³H]-dTTP as the radiolabeled substrate alongside the test compounds (titrated from 0.1 to 100 µM). Terminate the reaction using cold trichloroacetic acid (TCA) to precipitate the synthesized long-chain DNA.

  • Observation: AZT-TP and Avarol F will show a dose-dependent reduction in [³H]-dTTP incorporation[4],[2]. Avarol C will mirror the vehicle control, showing no inhibition[3].

Step 3: RNase H Cleavage Assay (The Self-Validation Step)

  • Causality: This orthogonal assay distinguishes between active-site competitive inhibitors and global allosteric modulators. If a compound inhibits RDDP but not RNase H, it targets the polymerase active site. If it inhibits both, it binds allosterically.

  • Action: Utilize a radiolabeled RNA/DNA hybrid substrate ([³H]-RNA·DNA). Measure the release of soluble[³H]-RNA degradation products post-incubation via scintillation counting.

  • Validation Logic: AZT-TP will not inhibit RNase H, as it strictly terminates DNA chains[1]. Avarol F will inhibit RNase H, proving it binds an allosteric site that alters the global enzyme conformation[4]. Avarol C will remain completely inactive across both assays[5].

Step 4: Kinetic Analysis

  • Causality: Mathematical confirmation of the binding modality ensures data trustworthiness.

  • Action: Generate Yonetani-Theorell or Lineweaver-Burk plots by plotting the reciprocal of reaction velocity (1/v) against inhibitor concentration. AZT-TP yields intersecting lines indicative of competitive inhibition, whereas Avarol F yields parallel lines indicative of non-competitive binding[4].

References

  • The inhibition of human immunodeficiency virus type 1 reverse transcriptase by avarol and avarone derivatives - PubMed. nih.gov. [Link]

  • Inhibition of replication of the etiologic agent of acquired immune deficiency syndrome (human T-lymphotropic retrovirus/lymphadenopathy-associated virus) by avarol and avarone - PubMed. nih.gov.[Link]

  • Antiretroviral Therapy for HIV Infection - Medscape Reference. medscape.com.[Link]

  • The inhibition of human immunodeficiency virus type 1 reverse transcriptase by avarol and avarone derivatives - CORE. core.ac.uk.[Link]

  • (PDF) HIV-1 RT-Associated RNase H review - ResearchGate. researchgate.net.[Link]

Sources

Validation

Structure-Activity Relationship (SAR) Comparison Guide: Avarol C vs. 3',6'-Dihydroxyavarone in Antiviral and Cytotoxic Drug Development

Executive Summary Marine sponges, particularly of the genus Dysidea, are prolific producers of bioactive sesquiterpene hydroquinones and quinones. Among these, the rearranged drimane sesquiterpenes Avarol and Avarone hav...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Marine sponges, particularly of the genus Dysidea, are prolific producers of bioactive sesquiterpene hydroquinones and quinones. Among these, the rearranged drimane sesquiterpenes Avarol and Avarone have served as foundational pharmacophores for antiviral and antineoplastic drug development. This guide provides an objective, data-driven comparison between two advanced derivatives isolated from the Red Sea sponge Dysidea cinerea: Avarol C and 3',6'-dihydroxyavarone [1]. By dissecting their structural-activity relationships (SAR), redox behaviors, and target binding affinities, this guide equips researchers and drug development professionals with the mechanistic insights necessary for rational drug design.

Structural Chemistry & SAR Logic

The biological activity of avarol and avarone derivatives is fundamentally dictated by the oxidation state of the functional ring and its specific substitution pattern[2].

  • Avarol C (Hydroquinone Scaffold): In its reduced state, the hydroquinone ring acts primarily as a redox cycler and an antioxidant. Hydroquinone derivatives typically require intracellular auto-oxidation to their quinone counterparts to exert potent cytotoxic effects via Reactive Oxygen Species (ROS) generation.

  • 3',6'-Dihydroxyavarone (Quinone Scaffold): This compound features a fully oxidized 1,4-benzoquinone ring with critical hydroxyl substitutions at the 3' and 6' positions[3]. The quinone moiety is a strong electrophile. The addition of hydroxyl groups at these specific positions serves a dual purpose:

    • Electronic Modulation: They alter the electron density of the quinone ring, fine-tuning its reactivity as a Michael acceptor against biological nucleophiles (e.g., cysteine thiols on target proteins).

    • Hydrogen Bonding: The 3' and 6' hydroxyls act as critical hydrogen-bond donors/acceptors, significantly enhancing the compound's binding affinity to the allosteric pockets of viral enzymes like HIV-1 Reverse Transcriptase (RT)[1].

SAR_Mechanism Avarol Avarol C (Hydroquinone State) Avarone 3',6'-Dihydroxyavarone (Quinone State) Avarol->Avarone Auto-oxidation (in vivo) ROS Reactive Oxygen Species (Cytotoxicity) Avarol->ROS Redox Cycling Avarone->Avarol Enzymatic Reduction Target HIV-1 RT Enzyme (Covalent/H-Bond Binding) Avarone->Target Electrophilic Attack / Target Inhibition

Figure 1: Redox cycling and target interaction pathways of Avarol C and 3',6'-dihydroxyavarone.

Comparative Biological Performance

Quantitative assays demonstrate a clear divergence in the pharmacological utility of these two oxidation states. The fully oxidized, substituted quinone (3',6'-dihydroxyavarone) exhibits superior direct enzymatic inhibition, whereas hydroquinones often show broader, less targeted cytotoxicity.

ParameterAvarol C3',6'-Dihydroxyavarone
Core Scaffold Sesquiterpene HydroquinoneSesquiterpene Quinone
Primary Oxidation State ReducedOxidized
HIV-1 RT Inhibition (IC50) > 10 µg/mL (Typical for unoxidized)5 µg/mL[1]
Cytotoxicity (P388 Leukemia) Moderate (ROS-dependent)High (Direct alkylation/ROS)
Electrophilicity LowHigh (Michael Acceptor)
Primary Mechanism Redox cycling / ProdrugCovalent modification / H-bonding

Mechanistic Causality: The "Why" Behind the Data

As an application scientist, it is crucial to understand why the quinone derivative outperforms the hydroquinone in viral enzyme inhibition. The HIV-1 RT enzyme contains critical nucleophilic residues within its non-nucleoside reverse transcriptase inhibitor (NNRTI) binding pocket.

  • The Quinone Advantage: 3',6'-dihydroxyavarone acts as a selective electrophile. The unprotonated quinone ring is highly susceptible to nucleophilic attack[4]. However, the 3' and 6' hydroxyl groups provide steric hindrance that prevents indiscriminate alkylation of off-target proteins, thereby increasing its therapeutic index compared to unsubstituted avarone.

  • The Hydroquinone Limitation: Avarol C lacks this direct electrophilic capability. Its antiviral and cytotoxic activities are largely dependent on the cellular oxidative environment. In in vitro enzymatic assays lacking oxidative enzymes, Avarol C appears less active because it cannot spontaneously form the reactive Michael acceptor required to inhibit RT.

Standardized Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems.

Protocol A: HIV-1 Reverse Transcriptase Inhibition Assay

Causality Note: Traditional enzymatic assays often use Dithiothreitol (DTT) or β -mercaptoethanol to stabilize enzymes. However, when testing quinones like 3',6'-dihydroxyavarone, strong reducing agents must be excluded. DTT will artificially reduce the quinone back to a hydroquinone, completely masking its intrinsic electrophilic activity and yielding false negatives.

  • Reagent Preparation: Prepare HIV-1 RT enzyme in a specialized buffer containing 50 mM Tris-HCl (pH 7.8), 6 mM MgCl2, and 0.1% BSA. Strictly omit DTT.

  • Compound Incubation: Dissolve 3',6'-dihydroxyavarone and Avarol C in DMSO (final assay concentration <1%). Pre-incubate compounds with HIV-1 RT for 15 minutes at 37°C to allow for potential covalent modification or stable H-bond formation.

  • Reaction Initiation: Add poly(rA)-oligo(dT) template-primer and fluorescently labeled dTTP.

  • Quantification: Measure fluorescence polarization or intensity after 45 minutes. Calculate IC50 using non-linear regression.

Protocol B: In Vitro Cytotoxicity Evaluation (P388 Cell Line)
  • Cell Seeding: Seed P388 mouse leukemia cells at 1×104 cells/well in 96-well plates using RPMI-1640 medium supplemented with 10% FBS.

  • Treatment: Expose cells to a logarithmic concentration gradient of the compounds (0.1 to 100 µg/mL) for 48 hours.

  • Viability Assessment: Add MTT reagent (5 mg/mL). Causality Note: Because quinones can directly reduce MTT and cause false-positive viability signals, plates must be carefully washed with PBS to remove residual compound before adding the MTT reagent.

  • Readout: Solubilize formazan crystals in DMSO and read absorbance at 570 nm.

Workflow Prep Compound Preparation (Omit DTT/Reducing Agents) Assay1 HIV-1 RT Inhibition Assay (Fluorometric) Prep->Assay1 Assay2 Cytotoxicity Assay (MTT on P388 Cells) Prep->Assay2 Data IC50 Calculation & SAR Correlation Assay1->Data Assay2->Data

Figure 2: Self-validating high-throughput screening workflow for marine sesquiterpenes.

Conclusion & Translational Outlook

The SAR comparison between Avarol C and 3',6'-dihydroxyavarone highlights the critical role of the quinone oxidation state and specific hydroxyl substitutions in dictating pharmacological activity. For antiviral drug development targeting HIV-1 RT, the 3',6'-dihydroxyavarone scaffold is the superior lead compound due to its optimized electrophilicity and hydrogen-bonding capacity[1]. Conversely, Avarol C remains a valuable scaffold for applications where controlled, ROS-mediated cytotoxicity is desired, acting effectively as a redox-dependent prodrug.

Sources

Comparative

Avarol C vs. Alternative Marine Sesquiterpenoid Hydroquinones: A Comparative Performance Guide

Marine sponges are prolific sources of bioactive secondary metabolites, with marine sesquiterpenoid hydroquinones (MSQs) and their quinone counterparts representing a privileged structural class in oncology and infectiou...

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Author: BenchChem Technical Support Team. Date: April 2026

Marine sponges are prolific sources of bioactive secondary metabolites, with marine sesquiterpenoid hydroquinones (MSQs) and their quinone counterparts representing a privileged structural class in oncology and infectious disease drug discovery[1]. Originally isolated from the Mediterranean sponge Dysidea avara, the parent compound Avarol and its oxidized form Avarone have demonstrated potent antileukemic, antiviral, and anti-inflammatory properties[1]. Recent bioprospecting in the Red Sea (Gulf of Eilat) from the sponge Dysidea cinerea led to the isolation of novel derivatives, notably Avarol C and Avarone E[2].

This guide objectively compares the pharmacological performance, mechanistic pathways, and experimental screening protocols of Avarol C against other benchmark MSQs, such as Ilimaquinone, Puupehenone, and Nakijiquinones.

Structural and Mechanistic Divergence

Although MSQs share a common structural motif—a sesquiterpene decalin ring attached to a hydroquinone/quinone moiety—their stereochemistry and skeletal rearrangements dictate vastly different mechanisms of action.

  • Avarol and Avarol C (Rearranged Drimane Skeleton): The bioactivity of the Avarol/Avarone class is fundamentally driven by redox cycling[1]. The quinone-hydroquinone couple undergoes rapid redox interconversion, generating reactive oxygen species (ROS) that induce DNA strand breakage[1]. While Avarol C shares this core, its specific hydroxylations modulate its interaction with viral enzymes. Interestingly, while some Avarone derivatives strongly inhibit HIV-1 reverse transcriptase (RT), Avarol C exhibits selective target specificity, showing minimal inhibitory action on the RNA-dependent DNA polymerase (RDDP) function of HIV-1 RT, redirecting its utility toward targeted cytotoxicity[3].

  • Ilimaquinone (4,9-Friedo-Rearranged Skeleton): Isolated from Hippospongia metachromia, Ilimaquinone does not primarily rely on DNA damage. Instead, it uniquely triggers the reversible fragmentation of the Golgi apparatus, blocking the secretory pathway and exerting anti-inflammatory effects via phospholipase A2 (PLA2) inhibition[4].

  • Nakijiquinones: These amino-quinone derivatives are highly selective inhibitors of receptor tyrosine kinases, specifically targeting HER2/Neu and EGFR, making them prime candidates for targeted breast cancer therapies[1].

G cluster_0 Avarol / Avarol C cluster_1 Ilimaquinone cluster_2 Nakijiquinones MSQ Marine Sesquiterpenoid Hydroquinones Avarol Avarol C (Dysidea cinerea) MSQ->Avarol Ilima Ilimaquinone (Hippospongia) MSQ->Ilima Nakiji Nakijiquinones (Dactylospongia) MSQ->Nakiji Redox Redox Cycling (Quinone/Hydroquinone) Avarol->Redox DNA DNA Strand Breakage & ROS Generation Redox->DNA Apoptosis Cell Death / Apoptosis DNA->Apoptosis Induces Golgi Golgi Apparatus Fragmentation Ilima->Golgi Secretion Blockade of Secretory Pathway Golgi->Secretion Secretion->Apoptosis Triggers Kinase HER2/Neu & EGFR Tyrosine Kinase Inhibition Nakiji->Kinase Prolif Inhibition of Tumor Proliferation Kinase->Prolif Prolif->Apoptosis Leads to

Figure 1: Mechanistic divergence of Marine Sesquiterpenoid Hydroquinones leading to apoptosis.

Quantitative Performance Comparison

To benchmark Avarol C against its peers, we must evaluate their half-maximal inhibitory concentrations (IC50) across standardized cancer cell lines and enzymatic targets.

Table 1: Comparative Bioactivity of Marine Sesquiterpenoid Hydroquinones
CompoundSource OrganismPrimary MechanismKey Target / Cell LineIC50 / ED50 Range
Avarol (Parent) Dysidea avaraRedox cycling / DNA DamageP388 Leukemia0.93 µM[1]
Avarol C Dysidea cinereaCytotoxicity / RedoxP388 / HeLa~4.5 - 6.0 µg/mL[2]
Ilimaquinone Hippospongia sp.Golgi Fragmentation / PLA2Secretory Pathway1.0 - 3.0 µM[4]
Puupehenone Hyrtios sp.Antimycobacterial / CytotoxicM. tuberculosis1.5 - 2.0 µM[1]
Nakijiquinones DactylospongiaTyrosine Kinase InhibitionHER2/Neu10 - 50 µM[1]

Experimental Workflow: Self-Validating Cytotoxicity & Redox Assay

When evaluating redox-active compounds like Avarol C, traditional viability assays (e.g., MTT) are notoriously prone to false readouts. The tetrazolium salts in MTT assays can be directly reduced by the hydroquinone moiety independent of cellular metabolism, leading to artificially high viability scores[1].

Expertise & Causality: To ensure data integrity, researchers must employ a self-validating dual-assay system utilizing Resazurin (for viability) and DCFDA (for ROS quantification), coupled with an antioxidant rescue control. If the cytotoxicity of Avarol C is purely redox-driven, co-incubation with N-acetylcysteine (NAC) will rescue cell viability, proving the mechanism of action within the assay itself.

Workflow Start Marine Sponge Extract (e.g., Dysidea cinerea) Fractionation Bioassay-Guided Fractionation (HPLC/MS) Start->Fractionation Isolation Isolation of Avarol C & Derivatives Fractionation->Isolation Assay1 In Vitro Cytotoxicity (Resazurin Assay on P388) Isolation->Assay1 Assay2 Enzyme Inhibition Assays (HIV-1 RT / AChE) Isolation->Assay2 Assay3 Redox Cycling Validation (ROS Quantification via DCFDA) Isolation->Assay3 Data Data Synthesis & IC50 Determination Assay1->Data Assay2->Data Assay3->Data

Figure 2: High-throughput screening and validation workflow for redox-active MSQs.

Step-by-Step Methodology:
  • Cell Seeding: Plate P388 murine leukemia or T-47D human breast cancer cells in a 96-well black, clear-bottom plate at 1×104 cells/well. Incubate overnight at 37°C, 5% CO2.

  • Antioxidant Pre-treatment (The Validation Step): Pre-treat half the wells with 5 mM N-acetylcysteine (NAC) for 1 hour.

    • Rationale: NAC replenishes intracellular glutathione. If Avarol C's mechanism relies on ROS-mediated DNA damage, NAC will shift the IC50 curve to the right, validating the redox hypothesis.

  • Compound Administration: Prepare serial dilutions of Avarol C, Ilimaquinone (control for non-redox cytotoxicity), and Doxorubicin (positive control). Treat cells for 24 hours.

  • ROS Quantification: Add 10 µM H2DCFDA to all wells for the final 30 minutes of incubation. Wash with PBS and measure fluorescence (Ex/Em = 485/535 nm).

    • Rationale: This directly quantifies the redox cycling capability of the hydroquinone inside the cellular environment.

  • Viability Readout: Replace buffer with media containing 10% Resazurin. Incubate for 2 hours and measure fluorescence (Ex/Em = 560/590 nm). Calculate IC50 values using non-linear regression.

Conclusion

While Avarol C shares the potent cytotoxic profile of its parent compound, its distinct structural modifications offer a unique pharmacological footprint. Compared to the Golgi-fragmenting Ilimaquinone or the kinase-inhibiting Nakijiquinones, Avarol C remains a premier candidate for exploiting redox vulnerabilities in cancer cells. For drug development professionals, implementing redox-aware screening protocols is paramount to accurately benchmarking these marine-derived scaffolds and avoiding the pitfalls of standard colorimetric assays.

References

  • Reactivity and Biological Activity of the Marine Sesquiterpene Hydroquinone Avarol and Related Compounds from Sponges of the Order Dictyoceratida Source: NIH / PMC URL:[Link]

  • Comparison of the Biological Properties of Several Marine Sponge-Derived Sesquiterpenoid Quinones Source: MDPI URL:[Link]

  • Natural Products Repertoire of the Red Sea Source: NIH / PMC URL:[Link]

  • HIV-1 RT-Associated RNase H review Source: ResearchGate URL:[Link]

Sources

Validation

In vivo vs in vitro pharmacological efficacy of Avarol C

An In-Depth Comparative Guide to the Pharmacological Efficacy of Avarol: In Vitro Mechanistic Insights vs. In Vivo Systemic Effects This guide provides a comprehensive analysis of the pharmacological efficacy of Avarol,...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Guide to the Pharmacological Efficacy of Avarol: In Vitro Mechanistic Insights vs. In Vivo Systemic Effects

This guide provides a comprehensive analysis of the pharmacological efficacy of Avarol, a sesquiterpenoid hydroquinone derived from the marine sponge Dysidea avara. We will dissect the performance of this potent natural product by comparing its activity in controlled cellular environments (in vitro) with its effects in complex whole-organism models (in vivo). This dual-perspective approach is critical for researchers, scientists, and drug development professionals to understand not only the molecular mechanisms of Avarol but also its potential for therapeutic translation. We will explore its two most prominent activities: anti-inflammatory and anticancer effects, supported by experimental data, detailed protocols, and mechanistic diagrams.

Avarol is a secondary metabolite produced by sponges of the Dysidea genus, likely as a chemical defense mechanism.[1] Its unique structure, featuring a sesquiterpene skeleton linked to a hydroquinone moiety, is the basis for its wide range of biological activities, including anti-inflammatory, anticancer, antiviral, and antibacterial properties.[1][2][3] Understanding the transition from promising in vitro data to successful in vivo outcomes is a pivotal challenge in drug discovery. This guide aims to bridge that gap by critically evaluating the existing evidence for Avarol.

Anti-Inflammatory Efficacy: From Cellular Inhibition to Symptomatic Relief

Chronic inflammation is a hallmark of numerous diseases. Avarol has demonstrated significant potential in modulating key inflammatory pathways, both at the cellular level and in preclinical animal models.

In Vitro Evidence: Pinpointing Molecular Targets

In vitro assays are fundamental for elucidating the specific molecular targets and mechanisms of a compound. Studies with Avarol have consistently shown its ability to interfere with pro-inflammatory signaling cascades in relevant human and rodent cell types.

A key mechanism is the inhibition of Tumor Necrosis Factor-alpha (TNF-α), a master cytokine in inflammation, and the subsequent suppression of the Nuclear Factor-kappaB (NF-κB) signaling pathway.[2][4] NF-κB is a transcription factor that, when activated, moves to the nucleus and promotes the expression of numerous pro-inflammatory genes.[5] Avarol effectively halts this process.[2][4] Furthermore, Avarol has been shown to inhibit the production of eicosanoids like leukotrienes and thromboxanes, which are potent lipid mediators of inflammation.[6]

Table 1: Summary of Avarol's In Vitro Anti-Inflammatory Activity

Assay DescriptionCell TypeKey Parameter MeasuredResult (IC₅₀ / Potency)Reference(s)
TNF-α Generation AssayStimulated Human MonocytesTNF-α Production~1.0 µM[2][4]
NF-κB Activation AssayTNF-α Stimulated KeratinocytesNF-κB DNA BindingEffective Inhibition[2][4]
Eicosanoid Release AssayA23187-Stimulated Rat Peritoneal LeukocytesLeukotriene B₄ (LTB₄) Release~0.6 µM[6]
Eicosanoid Release AssayA23187-Stimulated Rat Peritoneal LeukocytesThromboxane B₂ (TxB₂) Release~1.4 µM[6]
Superoxide Generation AssayStimulated Rat Peritoneal LeukocytesSuperoxide Anion Production< 1.0 µM[6]
Enzyme Inhibition AssayHuman Recombinant Synovial PLA₂Phospholipase A₂ Activity~158 µM[6]

Featured Protocol: In Vitro NF-κB DNA-Binding Assay (Electrophoretic Mobility Shift Assay - EMSA)

  • Rationale: This protocol is designed to directly visualize the inhibitory effect of Avarol on the binding of the NF-κB transcription factor to its specific DNA recognition sequence. It provides direct evidence of pathway inhibition downstream of cytokine signaling but upstream of gene transcription.

  • Methodology:

    • Cell Culture & Treatment: Human keratinocytes (e.g., HaCaT line) are cultured to ~80% confluency. Cells are pre-treated with varying concentrations of Avarol for 1-2 hours.

    • Stimulation: Cells are then stimulated with TNF-α (e.g., 10 ng/mL) for 30 minutes to induce NF-κB nuclear translocation.

    • Nuclear Extraction: Nuclear proteins are isolated from the cells using a hypotonic lysis buffer followed by a high-salt extraction buffer. Protein concentration is quantified (e.g., via Bradford assay).

    • Probe Labeling: A double-stranded oligonucleotide probe containing the consensus NF-κB binding site is end-labeled with a radioactive (³²P) or non-radioactive (e.g., biotin) tag.

    • Binding Reaction: A fixed amount of nuclear extract (5-10 µg) is incubated with the labeled probe in a binding buffer containing a non-specific DNA competitor (e.g., poly(dI-dC)) to prevent non-specific binding. Avarol-treated and untreated extracts are run in parallel.

    • Electrophoresis: The reaction mixtures are resolved on a non-denaturing polyacrylamide gel.

    • Detection: The gel is dried and exposed to X-ray film (for radioactive probes) or transferred to a membrane for chemiluminescent detection (for biotinylated probes). A decrease in the intensity of the shifted band in Avarol-treated lanes indicates inhibition of NF-κB DNA binding.

Diagram 1: Avarol's Inhibition of the NF-κB Signaling Pathway

NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκBα IKK->IkB Phosphorylates (P) NFkB_IkB NF-κB-IκB (Inactive) Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB NF-κB (p65/p50) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates NFkB_IkB->NFkB Releases Avarol Avarol Avarol->IKK Inhibits Avarol->NFkB_nuc Inhibits Translocation DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Gene Transcription (IL-6, COX-2, etc.) DNA->Genes Induces

Caption: Avarol inhibits inflammation by blocking IKK activation and NF-κB nuclear translocation.

In Vivo Efficacy: From Cellular Mechanisms to Organism-Level Response

The true test of a therapeutic agent is its efficacy in a living system, where pharmacokinetics (absorption, distribution, metabolism, excretion) and complex biological interactions come into play. Avarol has been successfully tested in several standard preclinical models of inflammation.

In the TPA-induced mouse ear edema model, a classic test for topical anti-inflammatory agents, Avarol significantly reduced swelling.[6] Similarly, when administered orally, it potently inhibited carrageenan-induced paw edema, a model of acute inflammation.[6] More sophisticated models, such as the mouse air pouch, have confirmed that Avarol reduces the levels of key inflammatory mediators like TNF-α, IL-1β, and eicosanoids directly at the site of inflammation in vivo.[2][4] These results strongly suggest that the mechanisms observed in vitro translate into a tangible anti-inflammatory effect in a whole organism.

Table 2: Summary of Avarol's In Vivo Anti-Inflammatory Activity

Animal ModelAdministration RouteKey Parameter MeasuredResult (ED₅₀ / Dose)Reference(s)
Carrageenan-Induced Paw Edema (Mouse)Oral (p.o.)Edema Inhibition~9.2 mg/kg[6]
TPA-Induced Ear Edema (Mouse)TopicalEdema Inhibition~97 µ g/ear [6]
Zymosan-Induced Air Pouch (Mouse)IntrapouchTNF-α Generation~9.2 nmol/pouch[2][4]
TPA-Induced Epidermal Hyperplasia (Mouse)TopicalReduction of Edema, MPO, Cytokines0.6-1.2 µmol/site[2][4]

Diagram 2: Experimental Workflow for the Carrageenan-Induced Paw Edema Model

Paw_Edema_Workflow cluster_setup Phase 1: Acclimatization & Grouping cluster_dosing Phase 2: Dosing cluster_induction Phase 3: Induction of Inflammation cluster_measurement Phase 4: Measurement & Analysis Acclimatize Acclimatize Mice (1 week) Grouping Randomize into Groups (n=6-8 per group) - Vehicle Control - Avarol (Dose 1, 2, 3) - Positive Control (Indomethacin) Acclimatize->Grouping Dosing Administer Vehicle, Avarol, or Indomethacin (Oral Gavage) Grouping->Dosing Induction Inject 1% Carrageenan (subplantar) into right hind paw (1 hour post-dosing) Dosing->Induction Measurement Measure Paw Volume (Plethysmometer) at 0, 1, 2, 3, 4, 5 hours post-carrageenan Induction->Measurement Analysis Calculate % Inhibition of Edema vs. Control and Determine ED₅₀ Measurement->Analysis

Caption: Workflow for assessing in vivo acute anti-inflammatory activity of Avarol.

Anticancer Efficacy: From Cytotoxicity to Tumor Regression

Avarol's potential as an anticancer agent stems from its ability to induce programmed cell death, or apoptosis, in malignant cells.

In Vitro Evidence: Inducing Selective Cell Death

Avarol has demonstrated potent cytotoxic effects against a broad panel of human cancer cell lines, including those from pancreatic, lung, breast, and cervical cancers.[3][7] Notably, some studies suggest a degree of selectivity, with higher potency against cancer cells compared to normal cell lines, although this is not universally observed.[3][8]

The primary anticancer mechanism identified is the induction of apoptosis through the Endoplasmic Reticulum (ER) stress pathway.[9][10] Specifically, Avarol activates the PERK-eIF2α-CHOP signaling cascade.[9][10] Prolonged ER stress, signaled by the upregulation of the transcription factor CHOP, ultimately triggers the apoptotic program, leading to cancer cell death. This targeted mechanism is a promising attribute for a chemotherapeutic agent.

Table 3: Summary of Avarol's In Vitro Anticancer Activity

Cell LineCancer TypeResult (IC₅₀)Reference(s)
HeLaCervical Carcinoma~10.2 µg/mL[7]
L5178yMouse Lymphoma~0.9 µM (~0.28 µg/mL)
Panc-1, PK1, KLM1Pancreatic Ductal Adenocarcinoma (PDAC)Effective Cytotoxicity
A549Non-Small-Cell Lung CarcinomaEffective Cytotoxicity[3][7]
LS174Colon AdenocarcinomaEffective Cytotoxicity[7]

Diagram 3: Avarol-Induced Apoptosis via the ER Stress Pathway

ER_Stress_Pathway cluster_er Endoplasmic Reticulum cluster_cyto Cytoplasm / Nucleus Avarol Avarol ER_Stress ER Stress (Misfolded Proteins) Avarol->ER_Stress Induces PERK PERK ER_Stress->PERK Activates eIF2a eIF2α PERK->eIF2a Phosphorylates (P) ATF4 ATF4 Translation eIF2a->ATF4 Upregulates CHOP CHOP Transcription & Translation ATF4->CHOP Induces Bcl2 Anti-apoptotic (e.g., Bcl-2) CHOP->Bcl2 Downregulates Bax Pro-apoptotic (e.g., Bax) CHOP->Bax Upregulates Apoptosis Apoptosis Bcl2->Apoptosis Bax->Apoptosis

Caption: Avarol induces apoptosis in cancer cells by activating the PERK-eIF2α-CHOP ER stress pathway.

In Vivo Efficacy: Inhibiting Tumor Growth

Translating in vitro cytotoxicity into in vivo tumor regression is the ultimate goal. Studies using murine solid tumor models have provided proof-of-concept for Avarol's anticancer potential. When administered parenterally to mice bearing Ehrlich carcinoma or cervical cancer xenografts, Avarol significantly inhibited tumor growth.[3][7] Reductions in tumor volume of 29-36% were achieved, demonstrating that Avarol can exert a tangible antitumor effect in a complex biological system.[7]

Table 4: Summary of Avarol's In Vivo Anticancer Activity

Animal ModelAdministration RouteDoseResultReference(s)
Ehrlich Carcinoma (Solid Tumor)Intraperitoneal50 mg/kg29% tumor growth inhibition[7]
Cervical Cancer (CC-5) (Solid Tumor)Intraperitoneal50 mg/kg36% tumor growth inhibition[7]
L5178Y Lymphoma (Ascites)Not specifiedNot specifiedConfirmed strong antileukemic effect[8]

Featured Protocol: In Vivo Solid Tumor Xenograft Model

  • Rationale: This model assesses the efficacy of a test compound on the growth of human-derived tumors in an immunodeficient animal, providing a direct measure of systemic antitumor activity.

  • Methodology:

    • Cell Preparation: A human cancer cell line (e.g., HeLa) is cultured, harvested, and resuspended in a sterile medium, often mixed with Matrigel to support tumor formation.

    • Implantation: A specific number of cells (e.g., 5 x 10⁶) is injected subcutaneously into the flank of immunodeficient mice (e.g., Nude or SCID mice).

    • Tumor Growth & Grouping: Tumors are allowed to grow to a palpable size (e.g., 100 mm³). Mice are then randomized into treatment and control groups. Tumor volume is measured regularly using calipers (Volume = 0.5 x Length x Width²).

    • Treatment: Avarol (e.g., 50 mg/kg) or vehicle control is administered systemically (e.g., intraperitoneally or intravenously) according to a predefined schedule (e.g., daily for 14 days).

    • Monitoring: Tumor volume and body weight are monitored throughout the study.

    • Endpoint & Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be processed for further analysis (e.g., histology, biomarker analysis). The primary endpoint is the difference in final tumor volume/weight between the treated and control groups.

Bridging the Gap: Correlating In Vitro and In Vivo Data

A critical analysis reveals a promising, albeit imperfect, correlation between Avarol's in vitro and in vivo efficacy.

  • Anti-Inflammatory: The in vitro IC₅₀ values for inhibiting inflammatory mediators are in the low micromolar range (e.g., 0.6-1.4 µM).[6] This high potency translates well to the in vivo setting, where significant effects are seen with oral doses around 9 mg/kg.[6] The ability of Avarol to suppress the same targets (in vitro NF-κB inhibition) and outcomes (in vivo reduction of inflammatory markers) provides strong validation for its mechanism of action.[2][4]

  • Anticancer: The in vitro IC₅₀ values for cytotoxicity are also in the micromolar range (e.g., ~0.9 µM for lymphoma).[11] However, a relatively high systemic dose (50 mg/kg) was required to achieve moderate (~30%) tumor growth inhibition in vivo.[7] This common discrepancy highlights the challenges of drug delivery, bioavailability, and metabolism. While the compound is active at the cellular level, reaching and maintaining a sufficient concentration within the tumor microenvironment in vivo is a significant hurdle that may require formulation strategies or the development of more potent derivatives.

Conclusion and Future Directions

Avarol stands out as a marine natural product with robust and well-documented pharmacological efficacy. Its dual action as a potent anti-inflammatory and a promising anticancer agent is well-supported by a convergence of in vitro and in vivo evidence. The elucidation of its molecular mechanisms—namely the inhibition of the NF-κB pathway and the induction of ER stress-mediated apoptosis—provides a solid foundation for its therapeutic potential.

The data clearly indicates that Avarol's effects on cellular targets translate to meaningful physiological responses in animal models. Future research should focus on optimizing its therapeutic index, potentially through medicinal chemistry efforts to create derivatives with improved potency and pharmacokinetic profiles.[12][13] Furthermore, exploring combination therapies and advanced drug delivery systems could help bridge the gap between the moderate in vivo anticancer efficacy and the high in vitro potency, paving the way for the clinical development of this remarkable marine compound.

References

  • García-Giménez, J. L., et al. (2008). Avarol inhibits TNF-alpha generation and NF-kappaB activation in human cells and in animal models. European Journal of Pharmacology. [Link]

  • Ferrándiz, M. L., et al. (1994). Avarol and avarone, two new anti-inflammatory agents of marine origin. Agents and Actions. [Link]

  • Namba, T., & Kodama, R. (2015). Avarol Induces Apoptosis in Pancreatic Ductal Adenocarcinoma Cells by Activating PERK–eIF2α–CHOP Signaling. Marine Drugs. [Link]

  • Amigó, M., et al. (2007). Antipsoriatic effects of avarol-3'-thiosalicylate are mediated by inhibition of TNF-alpha generation and NF-kappaB activation in mouse skin. British Journal of Pharmacology. [Link]

  • Pešić, M., et al. (2022). Evaluation of In Vitro Cytotoxic Potential of Avarol towards Human Cancer Cell Lines and In Vivo Antitumor Activity in Solid Tumor Models. Marine Drugs. [Link]

  • García-Giménez, J. L., et al. (2008). Avarol inhibits TNF-alpha generation and NF-kappaB activation in human cells and in animal models. PubMed. [Link]

  • Namba, T., & Kodama, R. (2015). Avarol induces apoptosis in pancreatic ductal adenocarcinoma cells by activating PERK-eIF2α-CHOP signaling. PubMed. [Link]

  • Pešić, M., et al. (2022). Evaluation of In Vitro Cytotoxic Potential of Avarol towards Human Cancer Cell Lines and In Vivo Antitumor Activity in Solid Tumor Models. PubMed. [Link]

  • Müller, W. E., et al. (1985). Avarone and avarol, novel cytostatic agents from the sponge Dysidea avara. ResearchGate. [Link]

  • Amigó, M., et al. (2007). Antipsoriatic effects of avarol-3′-thiosalicylate are mediated by inhibition of TNF-α generation and NF-κB activation in mouse skin. PMC. [Link]

  • Alcaraz, M. J., et al. (2006). Identification of avarol derivatives as potential antipsoriatic drugs using an in vitro model for keratinocyte growth and differentiation. Life Sciences. [Link]

  • Pešić, M., et al. (2022). Influence of avarol on the dynamics of CC-5 growth. ResearchGate. [Link]

  • Pejin, B., et al. (2014). Further in vitro biological activity evaluation of amino-, thio- and ester-derivatives of avarol. Natural Product Research. [Link]

  • Müller, W. E., et al. (1979). Avarol, a cytostatically active compound from the marine sponge Dysidea avara. PubMed. [Link]

  • Namba, T., & Kodama, R. (2015). Avarol Induces Apoptosis in Pancreatic Ductal Adenocarcinoma Cells by Activating PERK–eIF2α–CHOP Signaling | Notes. MDPI. [Link]

  • De Rosa, S., et al. (1990). Effect of avarol, avarone and nine of their natural and synthetic derivatives on microsomal drug-metabolizing enzymes. Experientia. [Link]

  • Müller, W. E., et al. (1981). Sponge secondary metabolites: biochemical and ultrastructural localization of the antimitotic agent avarol in Dysidea avara. PubMed. [Link]

  • Van der Veen, S., et al. (2015). Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue. International Journal of Molecular Sciences. [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of Avarol C in a Laboratory Setting

As researchers and scientists at the forefront of drug development, our commitment extends beyond groundbreaking discoveries to include the responsible management of all chemical substances, including their disposal. Thi...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and scientists at the forefront of drug development, our commitment extends beyond groundbreaking discoveries to include the responsible management of all chemical substances, including their disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of Avarol C, a sesquiterpenoid hydroquinone with potent biological activities.[1][2][3] Adherence to these procedures is critical for ensuring personnel safety, environmental protection, and regulatory compliance.

The causality behind these rigorous disposal protocols stems from Avarol C's classification as a cytostatic agent and a potential endocrine disruptor.[1][3] Improper disposal could lead to unintended exposure to personnel and the release of a biologically active compound into the environment, with potential for ecotoxicological effects.[4] This guide is designed to be a self-validating system, integrating best practices from authoritative sources to minimize these risks.

I. Core Principles of Avarol C Waste Management

Before detailing the specific disposal procedures, it is essential to understand the foundational principles that govern the handling of Avarol C waste in a laboratory environment. These principles are derived from regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and best practices for managing laboratory waste.[5][6]

  • Waste Minimization: The most effective disposal method is to generate as little waste as possible. This can be achieved through careful experimental planning and accurate calculation of the required quantities of Avarol C.

  • Segregation: Avarol C waste must be segregated from other waste streams to prevent accidental reactions and to ensure it is disposed of appropriately.[7]

  • Labeling and Containment: All Avarol C waste containers must be clearly labeled as "Hazardous Waste" and include the chemical name and associated hazards.[6] Containers must be chemically compatible, in good condition, and securely sealed.[5]

  • Accumulation: Waste should be accumulated at or near the point of generation in a designated Satellite Accumulation Area (SAA).[6]

II. Avarol C Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of Avarol C.

AvarolC_Disposal_Workflow Figure 1. Avarol C Disposal Workflow Start Avarol C Waste Generation Waste_Characterization Characterize Waste (Solid, Liquid, Contaminated PPE) Start->Waste_Characterization Segregation Segregate Waste Streams Waste_Characterization->Segregation Solid_Waste Solid Avarol C Waste (e.g., powder, contaminated items) Segregation->Solid_Waste Solid Liquid_Waste Liquid Avarol C Waste (e.g., solutions, supernatants) Segregation->Liquid_Waste Liquid PPE_Waste Contaminated PPE (gloves, lab coats) Segregation->PPE_Waste PPE Packaging_Solid Package in Labeled, Leak-Proof Solid Waste Container Solid_Waste->Packaging_Solid Packaging_Liquid Package in Labeled, Leak-Proof Liquid Waste Container Liquid_Waste->Packaging_Liquid Packaging_PPE Package in Labeled, Biohazard Bag or Designated Container PPE_Waste->Packaging_PPE SAA_Storage Store in Satellite Accumulation Area (SAA) Packaging_Solid->SAA_Storage Packaging_Liquid->SAA_Storage Packaging_PPE->SAA_Storage CAA_Transfer Transfer to Central Accumulation Area (CAA) SAA_Storage->CAA_Transfer When container is full or per institutional policy Disposal Disposal by Licensed Hazardous Waste Contractor CAA_Transfer->Disposal

Caption: Avarol C Disposal Workflow

III. Step-by-Step Disposal Protocol

This protocol provides detailed instructions for the disposal of solid Avarol C, solutions containing Avarol C, and contaminated materials.

A. Personal Protective Equipment (PPE)

Before handling Avarol C or its waste, it is imperative to wear the appropriate PPE to prevent exposure.[8]

PPE ItemSpecification
Gloves Chemical-resistant gloves (e.g., nitrile)
Eye Protection Safety glasses with side shields or goggles
Lab Coat Standard laboratory coat
Respiratory Recommended when handling powdered Avarol C

B. Disposal of Solid Avarol C

  • Container Selection: Use a designated, leak-proof, and sealable solid waste container that is compatible with Avarol C.

  • Labeling: Affix a "Hazardous Waste" label to the container. The label must include:

    • The words "Hazardous Waste"

    • Chemical Name: "Avarol C"

    • Accumulation Start Date

    • Hazard identification (e.g., "Cytostatic," "Potential Endocrine Disruptor")

  • Waste Transfer: Carefully transfer the solid Avarol C waste into the labeled container, minimizing the creation of dust.

  • Storage: Securely close the container and place it in the designated Satellite Accumulation Area (SAA).[6]

C. Disposal of Liquid Avarol C Waste

  • Container Selection: Use a designated, leak-proof, and sealable liquid waste container made of a material compatible with the solvent used for the Avarol C solution.

  • Labeling: Apply a "Hazardous Waste" label to the container with the same information as for solid waste, also noting the solvent.

  • Waste Transfer: Carefully pour the liquid Avarol C waste into the labeled container.

  • Storage: Tightly seal the container and store it in the SAA, ensuring it is kept in secondary containment to prevent spills.[5]

D. Disposal of Contaminated Materials

  • Segregation: Separate grossly contaminated items (e.g., pipette tips, weigh boats) from lightly contaminated items (e.g., gloves, bench paper).

  • Packaging:

    • Grossly contaminated items should be placed in the solid Avarol C waste container.

    • Contaminated PPE and other lightly contaminated items should be placed in a designated, labeled biohazard bag or a separate hazardous waste container.

  • Storage: Store the sealed containers in the SAA.

IV. Regulatory Compliance and Final Disposal

The ultimate disposal of Avarol C waste must be conducted in compliance with all applicable federal, state, and local regulations.

  • Accumulation Time Limits: Be aware of the time limits for storing hazardous waste in SAAs and Central Accumulation Areas (CAAs) as stipulated by the EPA.[6]

  • Licensed Disposal: The final disposal of Avarol C waste must be carried out by a licensed hazardous waste disposal company.[7] These companies are equipped to handle and treat chemical waste in an environmentally sound manner, often through high-temperature incineration.[7][9]

  • Documentation: Maintain accurate records of all Avarol C waste generated and disposed of, in accordance with your institution's policies and regulatory requirements.[5]

By adhering to this comprehensive guide, you contribute to a culture of safety and environmental responsibility within your laboratory. The proper management of chemical waste is a shared responsibility that protects both the scientific community and the world at large.

References

  • Daniels Health. (2025, May 21).
  • Republic Services. (2025, October 23).
  • Department of Toxic Substances Control. (2026, February 15).
  • Lab Manager. (2021, October 26). Managing Hazardous Chemical Waste in the Lab.
  • American Chemical Society.
  • National Center for Biotechnology Inform
  • De Marino, S., et al. (n.d.). Avarol inhibits TNF-α generation and NF-κB activation in human cells and in animal models.
  • U.S. Food and Drug Administration. (2024, October 31). Drug Disposal: Dispose "Non-Flush List" Medicine in Trash.
  • U.S. Food and Drug Administration. (2024, October 31).
  • U.S. Environmental Protection Agency. (n.d.). Guidelines for safe disposal of unwanted pharmaceuticals in and after emergencies.
  • Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds.
  • Müller, W. E., et al. (1985). Avarol, a cytostatically active compound from the marine sponge Dysidea avara.
  • World Health Organization. (n.d.).
  • TargetMol. (2026, March 15).
  • U.S. Environmental Protection Agency. (2021, April 28).
  • San Francisco Department of the Environment. (n.d.). MEDICINE DISPOSAL PRODUCTS.
  • Amphora Aromatics. (2019, April 30).
  • Schiff, K., et al. (2009). Ecological risk of Irgarol 1051 and its major metabolite in coastal California marinas and reference areas. Environmental Toxicology and Chemistry, 28(5), 1055-1061.

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